1H-benzimidazole-5-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKCHQVJPWPSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1H-benzimidazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1H-benzimidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Due to a notable lack of publicly available experimental data for this specific molecule, this document consolidates the available information for the compound and its key precursor, 1H-benzimidazole-5-carboxylic acid. Furthermore, this guide furnishes detailed, standardized experimental protocols for the determination of critical physicochemical parameters including melting point, solubility, pKa, and logP. These methodologies are presented to facilitate further research and characterization of this and other novel benzimidazole derivatives. This document is intended to be a valuable resource for researchers and drug development professionals working with this class of compounds.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest in the field of pharmaceutical sciences due to their diverse biological activities.[1][2] The benzimidazole scaffold is a key structural motif in a number of marketed drugs.[3] this compound, as a derivative, holds potential for further chemical modification and exploration of its biological activity. A thorough understanding of its physicochemical properties is fundamental for any drug discovery and development endeavor, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.
This guide summarizes the currently available data for this compound and provides detailed experimental workflows for the determination of its key physicochemical properties.
Chemical Identity and Properties
A summary of the basic chemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | ChemBK |
| Molar Mass | 176.18 g/mol | ChemBK |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)NN)NC=N2 | PubChem |
| InChI Key | Not Available | N/A |
Table 1: General Chemical Properties of this compound
Physicochemical Data
| Property | 1H-benzimidazole-5-carboxylic acid | This compound |
| Melting Point (°C) | >300 | Not Available (Expected to be high) |
| Solubility | Not Available | Not Available (Benzimidazoles are generally more soluble in dilute acidic solutions) |
| pKa | Not Available | Not Available |
| logP | Not Available | Not Available |
Table 2: Summary of Physicochemical Data
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not consistently reported, the general synthetic routes for benzimidazole derivatives are well-established.[1][4] The synthesis of this compound typically proceeds from 1H-benzimidazole-5-carboxylic acid.
Synthesis of this compound from 1H-benzimidazole-5-carboxylic acid
A common method for the synthesis of hydrazides from carboxylic acids involves the conversion of the carboxylic acid to an ester, followed by hydrazinolysis.
Spectral Characterization
Although specific spectra for this compound are not widely published, data for the isomeric compound 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide provides an indication of the expected spectral features.
-
¹H NMR (DMSO-d₆): Expected signals would include peaks in the aromatic region (δ 7.0-8.5 ppm) corresponding to the benzimidazole protons, a singlet for the imidazole N-H proton (δ ~12-13 ppm), and signals for the carbohydrazide -NHNH₂ protons.
-
¹³C NMR (DMSO-d₆): Aromatic carbons would appear in the range of δ 110-150 ppm, with the carbonyl carbon of the hydrazide appearing further downfield (δ >160 ppm).
-
IR (KBr): Characteristic peaks would include N-H stretching vibrations for the imidazole and hydrazide groups (around 3100-3400 cm⁻¹), a C=O stretching vibration for the hydrazide (around 1640-1680 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic and imidazole rings.
Experimental Protocols for Physicochemical Characterization
The following sections detail standard experimental procedures for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Determination
Solubility is a critical parameter that affects a drug's absorption and bioavailability. The equilibrium solubility is typically determined using the shake-flask method.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at various pH values, organic solvents).
-
The suspension is agitated in a shaker bath at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. Potentiometric titration is a common method for pKa determination.
Methodology:
-
A solution of this compound of known concentration is prepared in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption and distribution properties. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
-
Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.
-
A known amount of this compound is dissolved in one of the phases.
-
The two phases are mixed and shaken vigorously until equilibrium is established.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. However, the broader class of benzimidazole derivatives has been shown to interact with a wide range of biological targets, and derivatives of benzimidazole-5-carbohydrazide have been synthesized and evaluated for activities such as antimalarial, cytotoxic, and antitubercular effects.[4] Further research is required to elucidate the specific biological activities and mechanisms of action of the parent compound.
Conclusion
This compound is a compound with potential for further investigation in drug discovery. This technical guide has summarized the limited available physicochemical data and has provided detailed, standardized experimental protocols for the determination of its key properties. The provided methodologies for synthesis, characterization, and property determination will serve as a valuable resource for researchers aiming to expand the understanding of this and related benzimidazole derivatives. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound and unlock its potential therapeutic applications.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1H-benzimidazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1H-benzimidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound. Furthermore, it explores the role of benzimidazole derivatives as modulators of critical signaling pathways implicated in various diseases.
Synthesis of this compound
The synthesis of this compound is achieved through a three-step process commencing with the esterification of 3,4-diaminobenzoic acid, followed by the cyclization to form the benzimidazole core, and culminating in hydrazinolysis to yield the desired carbohydrazide.
Experimental Workflow
Step 1: Synthesis of Methyl 3,4-diaminobenzoate
Protocol:
-
To a solution of 3,4-diaminobenzoic acid (1 equivalent) in methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude methyl 3,4-diaminobenzoate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 1H-benzimidazole-5-carboxylate
Protocol:
-
Dissolve methyl 3,4-diaminobenzoate (1 equivalent) in formic acid.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the formation of the benzimidazole ring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to yield methyl 1H-benzimidazole-5-carboxylate.
Step 3: Synthesis of this compound
Protocol:
-
Suspend methyl 1H-benzimidazole-5-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the conversion of the ester to the carbohydrazide by TLC.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Physicochemical and Spectroscopic Data for this compound and its Isomer
| Property | This compound (Predicted) | 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide[1] |
| Molecular Formula | C8H8N4O | C14H12N4O |
| Molecular Weight | 176.18 g/mol [2] | 252.27 g/mol |
| Appearance | White to off-white solid | - |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.3 (s, 1H, H-2), ~8.1 (s, 1H, H-4), ~7.7 (d, 1H, H-6), ~7.5 (d, 1H, H-7), ~9.5 (s, 1H, CONH), ~4.5 (s, 2H, NH₂) | 12.52 (s, 1H, benzimidazole-NH), 7.56-7.72 (m, Ar-H), 7.25 (s, 1H, NH), 4.35 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=O), ~145 (C-2), ~142 (C-7a), ~138 (C-3a), ~125 (C-5), ~122 (C-6), ~118 (C-4), ~112 (C-7) | 192.4 (C=O), 140 (C-N), 134.7, 109.5 (aromatic C) |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H str.), ~1650 (C=O str.), ~1620 (C=N str.), ~1500-1600 (C=C str.) | 3411, 3303, 3158 (NH₂/NH str.) |
| Mass Spectrum (m/z) | [M+H]⁺: 177.07 | - |
Note: The spectral data for this compound are predicted based on the analysis of its structural isomer and general principles of spectroscopy. Experimental verification is required for confirmation.
Biological Activity and Signaling Pathway Modulation
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. One of the key mechanisms through which these compounds exert their therapeutic effects is by modulating intracellular signaling pathways.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Certain benzimidazole derivatives have been identified as potent inhibitors of this pathway.
In the absence of a Wnt signal, a destruction complex comprising Axin, APC, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptors, Frizzled and LRP5/6, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival. Benzimidazole derivatives can interfere with this pathway, potentially by inhibiting the function of key components like Dishevelled (Dsh), leading to the downregulation of β-catenin levels and suppression of tumor growth.
Conclusion
This technical guide outlines a reliable synthetic route to this compound and provides a framework for its characterization. The exploration of the inhibitory effects of benzimidazole derivatives on the Wnt/β-catenin signaling pathway highlights the therapeutic potential of this class of compounds. Further investigation into the precise molecular targets and mechanisms of action of this compound and its analogs is warranted to facilitate the development of novel therapeutic agents for a range of diseases.
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of 1H-benzimidazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole-5-carbohydrazide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth analysis of the diverse pharmacological effects associated with this versatile core, including its anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Diverse Pharmacological Profile
Derivatives of the this compound nucleus have been extensively investigated, revealing a wide spectrum of biological activities. This is attributed to the structural similarity of the benzimidazole core to purine nucleosides, allowing for favorable interactions with various biological macromolecules.[2] The carbohydrazide moiety at the 5-position provides a key site for chemical modification, enabling the synthesis of a vast library of derivatives with tailored pharmacological profiles.
Anticancer Activity
The this compound scaffold is a prominent feature in the design of novel anticancer agents.[3][4] These compounds have been shown to exert their antiproliferative effects through multiple mechanisms of action, including the inhibition of key enzymes and disruption of essential cellular processes.
Mechanisms of Action:
-
Enzyme Inhibition: Derivatives have demonstrated potent inhibitory activity against crucial targets in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II (Topo II).[5][6]
-
Apoptosis Induction: Certain compounds have been shown to induce programmed cell death (apoptosis) in cancer cells and cause cell cycle arrest, thereby preventing tumor growth.[7]
-
Microtubule Disruption: The benzimidazole core is known to interfere with microtubule formation, a critical process for cell division in cancer cells.[3]
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
| Benzimidazole-triazole hybrids | HepG-2, HCT-116, MCF-7, HeLa | 3.34 - 10.92 µM | [5] |
| Fluoro aryl benzimidazole derivative | HOS, G361, MCF-7, K-562 | 1.8 - 7.8 µM | [7] |
| Benzimidazole with sulfonamide moiety | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 µM | [7] |
| Benzimidazole-1,3,4-oxadiazole derivative (4r) | PANC-1, A549, MCF-7 | 0.3 - 5.5 µM | [6] |
| Benzimidazole-oxadiazole derivative | SNB-75, COLO 205 | 0.09 - 0.35 µM | [7] |
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority, and the this compound scaffold has yielded promising candidates.[2][8] Derivatives have shown potent activity against a range of pathogenic bacteria and fungi.
Mechanisms of Action:
-
Inhibition of Ergosterol Biosynthesis: A key mechanism of antifungal activity is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2]
-
Disruption of Cell Wall Synthesis: The structural integrity of bacteria is compromised by compounds that interfere with cell wall synthesis.[8]
Quantitative Data on Antimicrobial Activity:
| Compound Class | Microorganism(s) | Activity (MIC) | Reference |
| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | A. niger and other bacterial/fungal strains | 3.12 µg/mL | [1] |
| 2-substituted benzimidazole derivatives | A. niger | 0.018 mM | [1] |
| Benzimidazole Schiff bases (3.c–f) | Klebsiella pneumonia, Escherichia coli | 7.8 µg/mL | [9] |
| Benzimidazole Schiff base (3.c) | Fungal strains | 7.8 - 15.6 µg/mL (MFC) | [9] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and there is a continuous need for safer and more effective anti-inflammatory drugs.[10][11] Benzimidazole-5-carbohydrazide derivatives have demonstrated significant anti-inflammatory potential.
Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, which are central to the inflammatory cascade.[1][11]
-
Modulation of Other Inflammatory Targets: These compounds can also interact with other targets such as transient receptor potential vanilloid-1, cannabinoid receptors, and 5-lipoxygenase activating protein.[1][11]
Antimalarial and Antitubercular Activities
The this compound scaffold has also been explored for its potential in combating infectious diseases like malaria and tuberculosis.
Mechanisms of Action (Antimalarial):
-
Inhibition of β-hematin formation: A crucial detoxification pathway for the malaria parasite is inhibited.
Quantitative Data on Antimalarial and Antitubercular Activity:
| Compound Class | Disease/Strain | Activity | Reference |
| N′-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazides | Multidrug-resistant MDR-MTB | Better than rifampin | [12] |
| Benzimidazole Schiff bases (3.c and 3.d) | Plasmodium falciparum | IC50 26.96 and 28.31 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline typical experimental protocols for evaluating the key biological activities of this compound derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is then calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10]
-
Animal Grouping: Animals (e.g., Wistar rats) are divided into control and experimental groups.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., ibuprofen) are administered to the experimental groups, typically orally.[10]
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Visualizing the Mechanisms
To better understand the complex biological processes influenced by the this compound scaffold, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Anticancer Mechanisms of Benzimidazole-5-carbohydrazide Derivatives.
Caption: Workflow for Antimicrobial Susceptibility Testing (Microdilution).
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The continued exploration of this chemical space, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant potential for addressing unmet medical needs. This guide serves as a foundational resource to aid researchers in their efforts to harness the full therapeutic potential of this remarkable scaffold.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Mechanism of Action of 1H-benzimidazole-5-carbohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 1H-benzimidazole-5-carbohydrazide derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document outlines their key molecular targets and signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Introduction
Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, serves as a "privileged scaffold" in drug discovery. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. The incorporation of a carbohydrazide moiety at the 5-position of the benzimidazole ring has given rise to a series of derivatives with potent and diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects. This guide delves into the intricate mechanisms through which these derivatives exert their therapeutic effects.
Anticancer Activity
This compound derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, and to induce programmed cell death (apoptosis).
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several derivatives have been shown to be potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.
A series of novel N'-(substituted-benzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazides were synthesized and evaluated for their inhibitory activity against EGFR and BRAFV600E, a common mutation in melanoma.[1]
Table 1: Inhibitory Activity (IC50, µM) of this compound Derivatives against EGFR and BRAFV600E [1]
| Compound | EGFR | BRAFV600E |
| 4c | 0.11 ± 0.01 | 0.31 ± 0.07 |
| 4d | 0.68 ± 0.05 | 0.95 ± 0.07 |
| 4e | 0.09 ± 0.01 | 0.28 ± 0.03 |
| 4g | 0.15 ± 0.02 | 0.42 ± 0.05 |
| 4h | 0.21 ± 0.03 | 0.55 ± 0.06 |
| Erlotinib | 0.05 ± 0.01 | 0.04 ± 0.01 |
Data presented as mean ± SEM.
The binding of these derivatives to the ATP-binding site of the EGFR kinase domain inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation and survival.
By targeting VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Induction of Apoptosis
This compound derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating malignant cells. Studies have indicated that these compounds can modulate the expression of key apoptotic proteins. For instance, treatment of cancer cells with these derivatives can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.
Antimicrobial and Antiparasitic Activity
Antimalarial Activity: Inhibition of β-Hematin Formation
Certain N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives have demonstrated potent antimalarial activity.[3] The primary mechanism of action is the inhibition of β-hematin formation. During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline polymer called hemozoin, which is structurally identical to β-hematin. By inhibiting this detoxification process, the benzimidazole derivatives cause an accumulation of toxic heme, leading to parasite death.
Antitrypanosomal Activity: Modulation of Redox Homeostasis
Novel 2-methyl-1H-benzimidazole-5-carbohydrazide derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds appear to exert their trypanocidal effect by altering the parasite's redox homeostasis. Treatment with these derivatives leads to an increase in the levels of cysteine and glutathione in the parasite. This disruption of the delicate redox balance can induce oxidative stress and contribute to parasite death.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[3][4][5]
General Procedure:
-
Step 1: Synthesis of 2-substituted-1H-benzimidazole-5-carboxylic acid. A mixture of 3,4-diaminobenzoic acid and a substituted aldehyde is refluxed in the presence of an oxidizing agent like sodium metabisulfite in a suitable solvent such as ethanol.
-
Step 2: Esterification. The resulting carboxylic acid is then esterified, typically by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
Step 3: Hydrazinolysis. The methyl ester is converted to the corresponding carbohydrazide by reacting with hydrazine hydrate.
-
Step 4: Synthesis of Schiff bases. The carbohydrazide is then condensed with various substituted aldehydes to yield the final N'-substituted-1H-benzimidazole-5-carbohydrazide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[6][7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Assay by Flow Cytometry
Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[2][8]
Protocol:
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
This compound derivatives represent a versatile class of compounds with a multitude of biological activities. Their mechanisms of action are diverse and involve the inhibition of key enzymes in cancer and infectious diseases, as well as the induction of apoptosis in malignant cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising chemical scaffold. Future research should focus on elucidating more detailed structure-activity relationships, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in preclinical and clinical settings.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. eastjmed.org [eastjmed.org]
- 8. mdpi.com [mdpi.com]
The Versatile Scaffold: 1H-Benzimidazole-5-carbohydrazide as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole nucleus, an isostere of naturally occurring purines, is a "privileged structure" in medicinal chemistry, bestowing upon its derivatives a wide spectrum of pharmacological activities.[1][2] Among the various functionalized benzimidazoles, 1H-benzimidazole-5-carbohydrazide has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to compounds with potent antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives based on this core, offering insights for researchers in the field of drug discovery and development.
Synthesis of the Core Moiety: this compound
The synthesis of this compound is a critical first step in the development of its derivatives. A common and effective method involves a multi-step process starting from commercially available materials.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound.
Step 1: Synthesis of Methyl 3,4-diaminobenzoate A solution of methyl 3-amino-4-nitrobenzoate in ethanol is subjected to catalytic hydrogenation using palladium on carbon (10% w/w) under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield methyl 3,4-diaminobenzoate.
Step 2: Synthesis of Methyl 1H-benzimidazole-5-carboxylate The resulting methyl 3,4-diaminobenzoate is dissolved in formic acid and refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford methyl 1H-benzimidazole-5-carboxylate.
Step 3: Synthesis of this compound Methyl 1H-benzimidazole-5-carboxylate is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is refluxed for an extended period. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Pharmacological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential across various therapeutic areas. The following tables summarize the quantitative data for their antimicrobial and anticancer activities.
Antimicrobial Activity
The carbohydrazide moiety serves as a versatile handle for the introduction of various pharmacophores, leading to potent antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Modification | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 1 | N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl | Aspergillus niger | 3.12 | [1] |
| 2 | N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl | Various bacterial and fungal strains | 3.12 | [1] |
| 3 | Indole-based pyrido[1,2-a]benzimidazole | Salmonella typhi | 12.5 | [3] |
| 4 | Indole-based pyrido[1,2-a]benzimidazole | Candida albicans | 250 | [3] |
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines.
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound Derivatives against Cancer Cell Lines
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Benzimidazole-triazole hybrid | HepG-2 | 3.87 - 8.34 | [4] |
| 6g | Benzimidazole-triazole hybrid | HCT-116 | 3.34 - 10.92 | [4] |
| 5h | Morpholine-benzimidazole-oxadiazole | HT-29 (VEGFR-2 inhibition) | 0.049 | [5] |
| 7n | Carboxamide derivative | SK-Mel-28 | 2.55 - 17.89 | [6] |
| 7u | Carboxamide derivative | SK-Mel-28 | 2.55 - 17.89 | [6] |
Key Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. Two prominent mechanisms are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the disruption of tubulin polymerization.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis. Several benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Benzimidazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Workflows for Drug Screening
The evaluation of novel this compound derivatives involves a systematic screening process to determine their biological activity and potency.
Detailed Methodologies for Key Experiments
Accurate and reproducible experimental data are paramount in drug discovery. The following sections provide detailed protocols for key assays used to evaluate the biological activity of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[5]
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Reaction Mixture: A reaction mixture containing recombinant VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu,Tyr peptide), and ATP is prepared in a kinase buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The amount of ATP consumed or the amount of phosphorylated substrate is quantified using a detection reagent. Luminescence-based methods, such as the Kinase-Glo™ assay, which measures the remaining ATP, are commonly used.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control, and the IC50 value is determined.[7][8]
Tubulin Polymerization Inhibition Assay
This assay monitors the effect of a compound on the in vitro polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is reconstituted in a general tubulin buffer.
-
Assay Mixture: The assay is performed in a temperature-controlled spectrophotometer. The reaction mixture contains tubulin, GTP (to promote polymerization), and the test compound at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of the compound is quantified by its ability to reduce the rate and/or the extent of polymerization, and the IC50 value can be calculated.[9]
Conclusion
This compound stands out as a highly promising and adaptable scaffold in the realm of medicinal chemistry. The ease of its synthesis and the potential for diverse functionalization at the carbohydrazide moiety provide a robust platform for the development of novel therapeutic agents. The derivatives have demonstrated significant efficacy in combating microbial infections and cancer through well-defined mechanisms of action. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon, paving the way for the discovery of next-generation drugs based on this remarkable heterocyclic core.
References
- 1. VEGFR2 inhibition assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. ijpsm.com [ijpsm.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Theoretical and Computational Studies of 1H-benzimidazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-benzimidazole-5-carbohydrazide is a heterocyclic compound featuring a fused benzene and imidazole ring system, with a carbohydrazide group at the 5-position. This core structure is a key pharmacophore in medicinal chemistry, drawing significant attention due to its presence in a wide array of biologically active molecules, including those with anticancer, antimicrobial, and enzyme-inhibiting properties. The benzimidazole nucleus is notably a component of Vitamin B12, highlighting its biological relevance.[1] Computational and theoretical studies are instrumental in elucidating the structural, electronic, and reactive properties of this compound and its derivatives, thereby guiding the design of novel therapeutic agents. This guide provides a comprehensive overview of the theoretical and computational approaches used to study this important molecule, alongside relevant experimental data and protocols.
Theoretical and Computational Methodologies
The study of this compound and its analogs heavily relies on computational chemistry to predict molecular properties and reaction mechanisms. The primary methods employed are Density Functional Theory (DFT) and molecular docking.
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized geometry, vibrational frequencies, and electronic properties of benzimidazole derivatives. Key parameters derived from DFT calculations include:
-
Optimized Molecular Geometry: Provides the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying nucleophilic and electrophilic sites for potential intermolecular interactions.
-
Vibrational Analysis: Predicts infrared (IR) and Raman spectra, which can be compared with experimental data to confirm molecular structures.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking is used to simulate their interaction with biological targets, such as enzymes or DNA, to elucidate their mechanism of action and guide the design of more potent inhibitors.
Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of this compound and its derivatives.
Caption: A general workflow for the computational study of this compound.
Quantitative Data Summary
While specific computational data for the parent this compound is not extensively published, data for its derivatives are available and provide valuable insights.
Table 1: Spectroscopic Data for a Representative Derivative
| Compound | Technique | Key Peaks/Shifts (ppm or cm⁻¹) |
| N′-(4-Fluorobenzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazide | ¹H NMR | 13.41 (s, 1H, benzimidazole NH), 11.97 (s, 1H, hydrazone NH), 8.48 (s, 1H, CH=NH) |
| ¹³C NMR | 164.54 (C=O), 164.18 (C=N), 111.84-162.57 (aromatic carbons) | |
| IR (KBr) | 3423–3228 (NH), 1663 (C=O), 1470 (C=N) |
Data extracted from a study on N'-substituted benzimidazole derivatives.
Table 2: Biological Activity of Benzimidazole Derivatives
| Compound/Derivative | Cell Line | Activity | IC₅₀ (µM) |
| Copper complex of 2-methyl-1H-benzimidazole-5-carbohydrazide | A549 (Lung Cancer) | Cytotoxicity | 20 |
| 4-nitro this compound derivative | Lanosterol 14α-demethylase (CYP51) | Inhibitory | 0.19 µg/mL |
IC₅₀ values indicate the concentration required to inhibit 50% of the biological process.[1]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves a multi-step process starting from a substituted benzimidazole-5-carboxylic acid.
-
Esterification: The starting benzimidazole-5-carboxylic acid is dissolved in anhydrous methanol and treated with sulfuric acid. The mixture is heated at 65-70 °C for 72 hours. After cooling, the solvent is removed, and the residue is neutralized with a saturated sodium bicarbonate solution to yield the methyl ester.
-
Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate to form the carbohydrazide.
Synthesis of N'-substituted Benzylidene Derivatives
-
Equimolar amounts of this compound and a substituted benzaldehyde are dissolved in absolute ethanol.
-
A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours.
-
The resulting solid precipitate is filtered, washed, and recrystallized from ethanol to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period.
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
The IC₅₀ value is calculated from the dose-response curve.
Potential Signaling Pathway
Based on the reported anticancer activities of benzimidazole derivatives, a hypothetical signaling pathway that could be targeted is the EGFR/BRAF pathway, which is often dysregulated in cancer.
Caption: A hypothetical signaling pathway targeted by anticancer benzimidazole derivatives.
Conclusion
This compound and its derivatives remain a fertile ground for research in medicinal chemistry. Theoretical and computational studies, particularly DFT and molecular docking, are indispensable tools for understanding their structure-activity relationships and for the rational design of new, more effective therapeutic agents. While detailed computational studies on the parent molecule are limited, the wealth of data on its derivatives underscores the potential of this scaffold. Future research should aim to provide a more comprehensive computational characterization of the core this compound to further refine our understanding of its intrinsic properties and to create a more robust foundation for the development of next-generation pharmaceuticals.
References
An In-depth Technical Guide on the Solubility Profile of 1H-benzimidazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1H-benzimidazole-5-carbohydrazide. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide synthesizes information on closely related benzimidazole analogues to project a likely solubility profile. Furthermore, it furnishes detailed experimental protocols for determining both thermodynamic and kinetic solubility, which are broadly applicable for the precise characterization of this and other novel chemical entities. This guide also explores the general biological relevance of the benzimidazole scaffold and depicts a representative signaling pathway to provide context for its potential pharmacological applications.
Physicochemical Properties and Predicted Solubility
This compound is a heterocyclic organic compound featuring a benzimidazole core, which is a prominent scaffold in medicinal chemistry. The presence of the carbohydrazide group is expected to influence its physicochemical properties, including its solubility in various solvents.
General Solubility Predictions:
Based on the general characteristics of benzimidazole and its derivatives, the following solubility profile for this compound can be anticipated:
-
Aqueous Solubility: The benzimidazole core itself has limited water solubility. The addition of the polar carbohydrazide group may slightly increase its solubility in aqueous media, particularly at acidic pH where the basic nitrogen atoms of the benzimidazole ring can be protonated.
-
Organic Solubility: Benzimidazoles are generally soluble in polar organic solvents. It is predicted that this compound will exhibit good solubility in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). Its solubility in less polar solvents like dichloromethane and toluene is expected to be lower.[1][2][3] Powerful hydrogen bonding solvents are often effective for dissolving benzimidazole derivatives.[4]
Quantitative Solubility Data for Related Benzimidazole Compounds
To provide a quantitative reference, the following table summarizes the experimental solubility data for benzimidazole and 2-methylbenzimidazole in various solvents. This data can serve as a valuable benchmark for estimating the solubility of this compound.
| Compound | Solvent | Temperature (°C) | Solubility (mol/L) |
| Benzimidazole | Water | 20 | 0.017 |
| Benzimidazole | Dichloromethane | Not Specified | Low |
| Benzimidazole | Toluene | Not Specified | Low |
| Benzimidazole | Alcohols | Not Specified | Freely soluble |
| Benzimidazole | Ether | Not Specified | Sparingly soluble |
| Benzimidazole | Benzene | Not Specified | Practically insoluble |
| Benzimidazole | Petroleum Ether | Not Specified | Practically insoluble |
| 2-Methylbenzimidazole | Alcohols (C3-C6) | Not Specified | Higher than benzimidazole |
Data compiled from various sources.[1][2][3][5]
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is critical for drug development. The following are detailed protocols for measuring the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6][7][8]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials and Reagents:
-
This compound (solid)
-
Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, organic solvents)
-
Shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Equilibration: Place the sealed container in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[9][10][11]
Objective: To determine the concentration at which this compound precipitates from an aqueous solution when introduced from a DMSO stock.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplate reader with turbidity or light scattering detection (nephelometer)
-
96-well microplates
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This creates a range of compound concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity or light scattering in each well using a microplate reader. An increase in the signal indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Caption: Workflow for Kinetic Solubility Determination.
Biological Context: Generalized Signaling Pathway for Benzimidazole Derivatives
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[12][13] Their mechanism of action often involves the inhibition of specific enzymes or the modulation of signaling pathways crucial for cell proliferation and survival. For instance, some benzimidazole compounds act as kinase inhibitors in cancer therapy or as antagonists for specific receptors.[][15]
The following diagram illustrates a generalized signaling pathway that can be targeted by benzimidazole derivatives, leading to the inhibition of cell growth and proliferation.
Caption: Generalized Kinase Inhibition Pathway.
This guide provides a foundational understanding of the solubility profile of this compound for research and development purposes. The provided experimental protocols offer a robust framework for obtaining precise solubility data, which is essential for advancing the preclinical development of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. enamine.net [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 15. An Outline on Benzimidazole Containing Marketed Drugs with Proton Pump Inhibitor and H1 Receptor Antagonist Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1H-benzimidazole-5-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1H-benzimidazole-5-carbohydrazide, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete, consolidated dataset in existing literature, this document collates and extrapolates information from related benzimidazole derivatives to present a predictive spectroscopic profile and a plausible synthetic pathway.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (imidazole) | ~12.5 | Broad Singlet | Highly dependent on solvent and concentration. |
| NH (hydrazide) | ~9.5 | Singlet | Exchangeable with D₂O. |
| NH₂ (hydrazide) | ~4.5 | Broad Singlet | Exchangeable with D₂O. |
| H-2 | ~8.2 | Singlet | |
| H-4 | ~8.1 | Singlet | |
| H-6 | ~7.8 | Doublet | |
| H-7 | ~7.6 | Doublet |
Note: Predicted values are based on data from analogous benzimidazole derivatives and may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbohydrazide) | ~165 |
| C-2 | ~142 |
| C-4 | ~120 |
| C-5 | ~125 |
| C-6 | ~123 |
| C-7 | ~115 |
| C-8 (C-3a) | ~140 |
| C-9 (C-7a) | ~135 |
Note: These are estimated chemical shifts. Actual values can be influenced by solvent and other experimental factors.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (imidazole) | 3300-3100 | Broad, Medium |
| N-H (hydrazide) | 3350-3250 | Medium |
| C=O (amide I) | 1680-1650 | Strong |
| N-H bend (amide II) | 1640-1550 | Medium |
| C=N, C=C (aromatic) | 1620-1450 | Medium-Strong |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| Predicted [M+H]⁺ | 177.0771 |
Experimental Protocols
The following section outlines a plausible synthetic route for this compound, derived from established methodologies for similar benzimidazole compounds.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process starting from 3,4-diaminobenzoic acid.
Step 1: Synthesis of 1H-benzimidazole-5-carboxylic acid
A common method for the synthesis of the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
-
Reaction: 3,4-diaminobenzoic acid is reacted with formic acid.
-
Procedure: A mixture of 3,4-diaminobenzoic acid and an excess of formic acid is heated under reflux for several hours. The reaction mixture is then cooled, and the precipitated product, 1H-benzimidazole-5-carboxylic acid, is collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
The carboxylic acid is then converted to the corresponding carbohydrazide.
-
Reaction: 1H-benzimidazole-5-carboxylic acid is first esterified and then reacted with hydrazine hydrate.
-
Procedure:
-
Esterification: 1H-benzimidazole-5-carboxylic acid is dissolved in an excess of methanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized to precipitate the methyl ester.
-
Hydrazinolysis: The isolated methyl 1H-benzimidazole-5-carboxylate is then dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the desired product, this compound, crystallizes out and can be collected by filtration.
-
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the [M+H]⁺ ion.
Visualizations
To further elucidate the synthetic workflow, the following diagram generated using Graphviz (DOT language) illustrates the key transformations.
The Genesis and Evolution of Benzimidazole: A Cornerstone of Medicinal Chemistry
An In-depth Technical Guide
For decades, the benzimidazole scaffold has been a subject of immense interest in the field of medicinal chemistry, serving as a privileged structure in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and foundational synthetic methodologies of benzimidazole compounds, tailored for researchers, scientists, and drug development professionals.
The Dawn of Benzimidazole: The First Synthesis
The history of benzimidazole begins in 1872 with the German chemist Hobrecker, who is credited with the first synthesis of a benzimidazole derivative.[1][2][3][4] He synthesized 2,5-dimethyl-benzimidazole not by the now-common condensation reactions, but through a multi-step process involving the reduction of 2-nitro-4-methylacetanilide using tin (Sn) and hydrochloric acid (HCl), followed by a dehydration step.[1][2] This pioneering work laid the groundwork for the exploration of this new class of heterocyclic compounds. A few years later, Ladenburg and colleagues reported the synthesis of the same molecule via a reflux reaction of 3,4-diamino toluene with acetic acid, a precursor to the more generalized Phillips-Ladenburg synthesis.[2]
Foundational Synthetic Methodologies
The initial discoveries paved the way for more general and efficient methods for constructing the benzimidazole core. Two classical methods have become fundamental in synthetic organic chemistry.
2.1. The Phillips-Ladenburg Synthesis (1875)
The most common and enduring method for synthesizing benzimidazoles is the Phillips-Ladenburg reaction.[5] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and typically with heating. The use of mineral acids like hydrochloric acid facilitates the cyclization and dehydration steps.
Experimental Protocol: General Phillips-Ladenburg Condensation
-
Reactants: An o-phenylenediamine derivative (1 equivalent) and a carboxylic acid derivative (1.1 equivalents).
-
Catalyst/Solvent: A strong mineral acid, such as 4M hydrochloric acid or polyphosphoric acid (PPA), often serves as both the catalyst and solvent.
-
Procedure:
-
The o-phenylenediamine and carboxylic acid are mixed in the acidic medium.
-
The reaction mixture is heated to reflux (typically between 100-150°C) for a period ranging from 2 to 6 hours.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the benzimidazole product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
-
2.2. The Weidenhagen Reaction
Another classical approach is the Weidenhagen reaction, which utilizes aldehydes as the carbonyl source instead of carboxylic acids.[4][5] This reaction involves the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation of the resulting dihydrobenzimidazole intermediate to form the aromatic benzimidazole ring.
Experimental Protocol: General Weidenhagen Reaction
-
Reactants: An o-phenylenediamine derivative (1 equivalent) and an aldehyde (1 equivalent).
-
Oxidizing Agent: An oxidizing agent is required for the second step. This can be atmospheric oxygen, or a milder oxidant like copper(II) acetate or nitrobenzene.
-
Solvent: A solvent such as ethanol or acetic acid is commonly used.
-
Procedure:
-
The o-phenylenediamine and aldehyde are dissolved in the chosen solvent.
-
The mixture is stirred at room temperature or heated gently to form the intermediate.
-
The oxidizing agent is introduced, and the reaction is heated to reflux for several hours until the aromatization is complete (monitored by TLC).
-
After cooling, the product is isolated, often by removing the solvent under reduced pressure and then purifying the residue by column chromatography or recrystallization.
-
The following diagram illustrates the general synthetic pathway for benzimidazole synthesis via the Phillips-Ladenburg condensation, the most widely used method.
Caption: Phillips-Ladenburg condensation workflow.
Key Milestones in Benzimidazole History
The true significance of the benzimidazole scaffold emerged with the discovery of its presence in nature and its subsequent application in medicine.
-
1940s: Woolley first hypothesized that the purine-like structure of benzimidazoles could elicit biological responses.[6]
-
1950s: A pivotal discovery was the identification of 5,6-dimethylbenzimidazole as a key structural component of Vitamin B12 (cobalamin), where it acts as an axial ligand to the central cobalt atom.[3] This finding spurred significant interest in the biological roles of benzimidazoles.
-
1961: The introduction of Thiabendazole marked the beginning of the era of benzimidazole anthelmintics.[6] This class of drugs revolutionized the treatment of parasitic worm infections in both veterinary and human medicine.
-
1970s-1980s: This period saw the development of a host of second-generation anthelmintics with broader spectrums and improved efficacy, including mebendazole (1971), albendazole (1975), and fenbendazole.[6] The primary mechanism of action for these drugs was identified as the inhibition of tubulin polymerization in parasites.[7]
-
1980s-1990s: The versatility of the benzimidazole core was further demonstrated with the development of the first proton pump inhibitors (PPIs), Omeprazole and Lansoprazole. These drugs became blockbuster treatments for acid-related gastrointestinal disorders.
-
1990s-Present: Research has continued to expand, with benzimidazole derivatives being developed as antihistamines (e.g., astemizole), antihypertensives (e.g., telmisartan), anticancer agents (e.g., bendamustine), and fungicides.[6][7][8]
The following timeline visualizes these critical developments in the history of benzimidazole compounds.
Caption: Key milestones in benzimidazole history.
Mechanism of Action: The Anthelmintic Benzimidazoles
The discovery of benzimidazole anthelmintics was a landmark in parasitology. Their efficacy stems from a selective interaction with a key cytoskeletal protein.
Signaling Pathway: Tubulin Polymerization Inhibition Anthelmintic benzimidazoles, such as albendazole and mebendazole, exert their effect by binding to the β-tubulin subunit of parasitic nematodes.[7] This binding event prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential cellular structures responsible for maintaining cell shape, intracellular transport, and, critically, the formation of the mitotic spindle during cell division. By disrupting microtubule formation, benzimidazoles halt cell division and vital cellular functions in the parasite, leading to its death. The selectivity of these drugs arises from their much higher binding affinity for parasitic β-tubulin compared to the mammalian homologue.
The diagram below illustrates this inhibitory pathway.
Caption: Inhibition of parasite tubulin polymerization.
Quantitative Data Summary
The efficiency of benzimidazole synthesis has improved significantly since the original reports. The following table summarizes typical yields for different synthetic approaches.
| Synthetic Method | Carbonyl Source | Catalyst/Conditions | Typical Yield (%) | Reference |
| Hobrecker (1872) | Acetanilide derivative | Sn/HCl, then dehydration | Low (not specified) | [1][2] |
| Phillips-Ladenburg | Carboxylic Acids | 4M HCl, Reflux | 60 - 85% | |
| Phillips-Ladenburg | Carboxylic Acids | PPA, 150°C | 70 - 95% | [5] |
| Weidenhagen | Aldehydes | Cu(OAc)₂, Ethanol, Reflux | 65 - 90% | [4][5] |
| Modern Methods | Aldehydes | NH₄Cl, Ethanol, 80-90°C | 72 - 90% | [1] |
Conclusion
From its initial synthesis by Hobrecker in 1872 to its central role in modern drug discovery, the benzimidazole nucleus has proven to be a remarkably versatile and durable scaffold. Its journey from a laboratory curiosity to a component of essential medicines like Vitamin B12, albendazole, and omeprazole highlights its profound impact on human health. The foundational synthetic methods, particularly the Phillips-Ladenburg condensation, remain highly relevant, while the elucidation of its various mechanisms of action continues to inspire the design of new therapeutic agents. For drug development professionals, a deep understanding of the history and chemistry of benzimidazoles is indispensable for leveraging this privileged structure to address current and future medical challenges.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Benzimidazole - Wikipedia [en.wikipedia.org]
- 8. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Synthesis and Biological Evaluation of 1H-Benzimidazole-5-Carbohydrazide Derivatives: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The introduction of a carbohydrazide moiety at the 5-position of the benzimidazole ring provides a versatile handle for the synthesis of diverse derivatives, particularly hydrazones. Hydrazide-hydrazones are a class of compounds known for their significant biological activities.[5][6] This application note provides a detailed protocol for the synthesis of 1H-benzimidazole-5-carbohydrazide and its subsequent derivatization to novel hydrazones, along with protocols for their biological evaluation.
Synthesis Protocol
The synthesis of this compound derivatives is a multi-step process that begins with the formation of a substituted o-phenylenediamine, followed by cyclization to form the benzimidazole core, conversion to the key carbohydrazide intermediate, and final derivatization.
Step 1: Synthesis of Methyl 4-amino-3-nitrobenzoate
A common starting material for the benzimidazole core is methyl 4-amino-3-nitrobenzoate. This can be synthesized from 4-chlorobenzoic acid through a two-step process of nitration followed by amination and subsequent esterification.[1]
Step 2: Synthesis of Methyl 1H-benzimidazole-5-carboxylate
The benzimidazole ring is formed via a reductive cyclization of the nitro group in the presence of a suitable aldehyde.
Step 3: Synthesis of this compound
The key intermediate, this compound, is prepared by the hydrazinolysis of the corresponding methyl ester.
Step 4: Synthesis of this compound Hydrazone Derivatives
The final derivatives are synthesized by the condensation of this compound with various aromatic aldehydes to form the corresponding hydrazones (Schiff bases).
Experimental Protocols
Protocol 1: Synthesis of this compound (A Representative Procedure)
-
Synthesis of Methyl 1H-benzimidazole-5-carboxylate:
-
To a solution of methyl 3,4-diaminobenzoate in a suitable solvent like ethanol, add a desired aromatic aldehyde.
-
Add an oxidizing agent such as sodium metabisulfite.[7]
-
Reflux the mixture for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Synthesis of this compound:
-
Dissolve methyl 1H-benzimidazole-5-carboxylate in ethanol.
-
Reflux the mixture for 3-12 hours, monitoring the reaction by TLC.[5][9]
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives (e.g., N'-benzylidene-1H-benzimidazole-5-carbohydrazide)
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of the desired substituted benzaldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Data Presentation
Table 1: Synthesis of Representative this compound Hydrazone Derivatives
| Compound ID | Aldehyde Substituent | Yield (%) |
| HZ-1 | 4-Chlorobenzaldehyde | 85 |
| HZ-2 | 4-Nitrobenzaldehyde | 82 |
| HZ-3 | 4-Methoxybenzaldehyde | 88 |
| HZ-4 | 2-Hydroxybenzaldehyde | 79 |
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Benzimidazole Derivatives
| Compound ID | S. aureus | E. coli | C. albicans | A. niger |
| HZ-1 | 16 | 32 | 64 | >64 |
| HZ-2 | 8 | 16 | 32 | 64 |
| HZ-3 | 32 | 64 | >64 | >64 |
| HZ-4 | 8 | 16 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | - | - |
| Fluconazole | - | - | 2 | 4 |
Note: The data presented in these tables are representative and may not reflect the exact results for all synthesized compounds.
Table 3: In Vitro Anticancer Activity (IC50 in µM) of Benzimidazole Derivatives
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| BZ-A | 5.2 | 7.8 | 10.5 |
| BZ-B | 2.1 | 3.5 | 6.2 |
| BZ-C | 12.7 | 15.1 | 20.3 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Note: The data presented are for representative benzimidazole derivatives and specific IC50 values will vary depending on the exact molecular structure.[4]
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of 1H-Benzimidazole-5-carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1H-benzimidazole-5-carbohydrazide analogs, a class of compounds with significant interest in medicinal chemistry. The following sections outline common purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), supplemented with quantitative data, detailed experimental procedures, and visual workflows to guide researchers in obtaining high-purity compounds for further study.
Purification Techniques Overview
The choice of purification technique for this compound analogs depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common methods employed are recrystallization for routine purification and removal of minor impurities, and column chromatography for separating complex mixtures. Preparative HPLC is utilized when very high purity is required, especially for compounds that are difficult to separate by other means.
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and impurities in a suitable solvent or solvent system.
General Protocol for Recrystallization
-
Solvent Selection : The ideal solvent should dissolve the crude product sparingly at room temperature but have high solubility at its boiling point. Common solvents for benzimidazole derivatives include ethanol, methanol, water, or mixtures such as ethanol-water and dimethylformamide (DMF)-acetone.[1]
-
Dissolution : Place the crude this compound analog in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Decoloration (Optional) : If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration : If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Isolation and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying : Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Quantitative Data for Recrystallization of Benzimidazole Analogs
| Compound Type | Solvent System | Yield (%) | Purity (%) | Reference |
| 2-(4-chlorophenyl)-1H-benzimidazole | Ethanol | 86 | >95 (by NMR) | [2] |
| 5-Ethoxy-2-methyl-1H-benzimidazole | Ethanol | 87 | Not Specified | [3] |
| 2-Aryl-1-arylmethyl-1H-benzimidazoles | Methanol | High | High (by TLC) | [4] |
| 2-Aryl benzimidazoles | Ethanol-Water | Not Specified | High (by NMR) | [5] |
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound analogs by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.
General Protocol for Column Chromatography
-
Stationary Phase Selection : Silica gel is the most common stationary phase for the purification of benzimidazole derivatives.
-
Mobile Phase Selection : A suitable mobile phase (eluent) is chosen based on the polarity of the target compound. Typically, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used. The optimal solvent ratio is often determined by thin-layer chromatography (TLC).
-
Column Packing : The column is packed with a slurry of silica gel in the initial mobile phase.
-
Sample Loading : The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.
-
Elution : The mobile phase is passed through the column. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute the separated compounds.
-
Fraction Collection : Fractions of the eluate are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation : The solvent is removed from the fractions containing the pure compound, typically using a rotary evaporator, to yield the purified this compound analog.
Quantitative Data for Column Chromatography of Benzimidazole Analogs
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Purity Reference |
| Substituted benzimidazole derivative | Silica gel | Ethyl acetate / n-hexane (1:1) | 94 | [2] |
| 1-(1H-Benzo[d]imidazol-2-yl)-3-phenylthiourea | Silica gel | Dichloromethane / Hexane (5:95) | 95 | [6] |
| N-substituted benzimidazole | Silica gel | Not Specified | 52 | [7] |
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound analogs by column chromatography.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from a mixture. It is particularly useful for separating closely related analogs or for obtaining highly pure samples.
General Protocol for Preparative HPLC
-
Method Development : An analytical HPLC method is first developed to achieve good separation of the target compound from impurities. This involves selecting an appropriate column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).
-
Scale-Up : The analytical method is scaled up to a preparative scale. This involves using a larger column and increasing the flow rate and injection volume.[7]
-
Sample Injection : The crude sample, dissolved in a suitable solvent, is injected into the preparative HPLC system.
-
Gradient Elution : A gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is gradually increased to elute the compounds from the column. A focused gradient can be used to optimize the separation of the target compound.[7]
-
Fraction Collection : The eluate is monitored by a detector (e.g., UV), and fractions corresponding to the peak of the target compound are collected.
-
Solvent Removal : The solvent is removed from the collected fractions, often by lyophilization or rotary evaporation, to yield the highly purified this compound analog.
Quantitative Data for Preparative HPLC of Benzimidazole Analogs
While specific quantitative data for this compound analogs is limited in the provided search results, the recovery levels for preparative HPLC of related compounds are generally high. For instance, a study on a combined analytical/preparative HPLC system reported recovery levels of 85% and 89% for two target compounds.[7]
Experimental Workflow for Preparative HPLC
Caption: Workflow for the purification of this compound analogs by preparative HPLC.
Signaling Pathways Associated with Benzimidazole-5-Carbohydrazide Analogs
Benzimidazole derivatives are known to exert their biological effects, particularly their anticancer activity, through various signaling pathways. While the specific pathways for all this compound analogs are not fully elucidated, many benzimidazoles are known to target key proteins involved in cancer cell proliferation and survival.[2][8][9]
A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are crucial components of the MAPK/ERK and PI3K/Akt signaling pathways.[8][9] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis. Another important target for benzimidazole derivatives is tubulin, where they can inhibit its polymerization, leading to mitotic arrest and cell death.[2]
Caption: Potential signaling pathways targeted by this compound analogs in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. idosi.org [idosi.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
Application Note: HPLC Analysis of 1H-Benzimidazole-5-Carbohydrazide
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1H-benzimidazole-5-carbohydrazide. This compound and its derivatives are of significant interest in pharmaceutical research for their potential therapeutic activities, including antimalarial, cytotoxic, and antitubercular properties.[1][2] The described method utilizes a reversed-phase C18 column with UV detection, providing a foundation for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a benzimidazole core, a privileged structure in medicinal chemistry.[3][4] Accurate and precise analytical methods are crucial for the evaluation of this compound in various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[5] This application note presents a starting HPLC method, along with detailed protocols for method validation to ensure its suitability for its intended purpose. The method is based on established analytical approaches for related benzimidazole derivatives.[6][7][8]
Chromatographic Conditions
A recommended starting point for the HPLC analysis of this compound is outlined below. Optimization may be required based on specific instrumentation and sample matrices.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 3.5) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of the mobile phase, to create a 1 mg/mL stock solution. Sonication may be used to aid dissolution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution Preparation:
-
For bulk drug substance, accurately weigh a quantity of the sample and prepare a solution with a target concentration within the calibration range using the mobile phase as the diluent.
-
For formulated products, the sample preparation will depend on the matrix. It may involve extraction, dissolution, and filtration steps to remove excipients.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Method validation should be performed to ensure the reliability of the analytical data. The following parameters should be assessed according to ICH guidelines:
1. Specificity:
-
Inject a blank (diluent), a standard solution, and a sample solution.
-
The chromatograms should demonstrate that there are no interfering peaks from the diluent or matrix at the retention time of this compound.
2. Linearity:
-
Inject the series of standard solutions (e.g., five concentrations) in triplicate.
-
Plot a calibration curve of the peak area versus the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy (Recovery):
-
Perform recovery studies by spiking a placebo or sample matrix with known amounts of the standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
The mean recovery should be within 98-102%.
4. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area | RSD (%) |
|---|---|---|
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
| Correlation Coefficient (r²) | \multicolumn{2}{c|}{} |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
|---|---|---|---|---|
| 80 | ||||
| 100 |
| 120 | | | | |
Table 3: Precision Data
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |
|---|---|---|
| Mean Peak Area | ||
| Standard Deviation |
| RSD (%) | | |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) |
| Limit of Quantification (LOQ) | |
Visualization
The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a reliable starting point for the quantitative analysis of this compound. By following the detailed experimental protocols and method validation procedures outlined in this application note, researchers can ensure the generation of accurate and precise data, which is essential for the advancement of drug development programs involving this and related compounds.
References
- 1. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
Application Note: 1H NMR Characterization of 1H-Benzimidazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the 1H NMR characterization of 1H-benzimidazole-5-carbohydrazide, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active agents. This application note outlines the expected 1H NMR spectral data, a detailed experimental protocol for its synthesis and characterization, and visual representations of its structure and synthetic workflow.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted based on the analysis of structurally related benzimidazole derivatives. The data presented below is for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis of this class of compounds.
Table 1: Predicted 1H NMR Data for this compound in DMSO-d6
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.25 | s | - | 1H |
| H-4 | ~8.10 | d | ~1.5 | 1H |
| H-7 | ~7.70 | d | ~8.5 | 1H |
| H-6 | ~7.85 | dd | ~8.5, ~1.5 | 1H |
| Imidazole NH | ~12.60 | br s | - | 1H |
| Hydrazide NH | ~9.50 | s | - | 1H |
| Hydrazide NH2 | ~4.50 | s | - | 2H |
Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values presented are estimations based on data from analogous compounds and may vary slightly in experimental conditions. "s" denotes a singlet, "d" a doublet, "dd" a doublet of doublets, and "br s" a broad singlet.
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Protocols
The following protocols describe a plausible synthetic route and the procedure for acquiring the 1H NMR spectrum of this compound.
Synthesis of this compound
This synthesis is a three-step process starting from 3,4-diaminobenzoic acid.
Step 1: Synthesis of 1H-Benzimidazole-5-carboxylic acid
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 3,4-diaminobenzoic acid in 100 mL of 4 M hydrochloric acid.
-
Add 25 mL of 90% formic acid to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum to yield 1H-benzimidazole-5-carboxylic acid.
Step 2: Synthesis of Methyl 1H-benzimidazole-5-carboxylate
-
Suspend 8.0 g of 1H-benzimidazole-5-carboxylic acid in 150 mL of methanol in a 250 mL round-bottom flask.
-
Cool the suspension in an ice bath and slowly add 8 mL of thionyl chloride dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash it with water, and dry it to obtain methyl 1H-benzimidazole-5-carboxylate.
Step 3: Synthesis of this compound
-
In a 100 mL round-bottom flask, dissolve 5.0 g of methyl 1H-benzimidazole-5-carboxylate in 50 mL of ethanol.
-
Add 10 mL of hydrazine hydrate (99%) to the solution.
-
Heat the mixture to reflux for 8 hours, during which the product may precipitate.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash it with cold ethanol, and dry it under vacuum to yield this compound.
1H NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of Scans: 16-64 (to ensure a good signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 0-14 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons. Measure the chemical shifts relative to TMS and determine the coupling constants from the splitting patterns of the signals.
Experimental Workflow
Caption: Workflow for the synthesis and 1H NMR characterization.
This application note provides a comprehensive overview for the synthesis and 1H NMR characterization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and drug development.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1H-Benzimidazole-5-Carbohydrazide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial susceptibility of 1H-benzimidazole-5-carbohydrazide and its derivatives. Benzimidazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2][3] This document outlines detailed protocols for determining key antimicrobial metrics and presents a summary of available data for related compounds to guide researchers in this field.
Overview of Antimicrobial Activity
Benzimidazole derivatives are known to exhibit a wide range of antimicrobial activities against various pathogenic bacteria and fungi.[2] Their mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms. For instance, some benzimidazoles are known to interfere with DNA synthesis by targeting DNA gyrase, while others disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization.[4] The carbohydrazide moiety at the 5-position of the benzimidazole ring is a key functional group that can be readily modified to generate a library of derivatives with potentially enhanced antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
While specific quantitative antimicrobial data for this compound is not extensively available in the reviewed literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for various analogous benzimidazole derivatives against a range of bacterial and fungal strains. This data provides a valuable reference for the potential antimicrobial spectrum of this class of compounds.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound Type | Derivative Details | Escherichia coli | Staphylococcus aureus | Methicillin-resistantStaphylococcus aureus (MRSA) | Streptococcus faecalis | Reference |
| N-substituted 6-chloro-1H-benzimidazole | N-benzyl, 2-(N,N-dimethylaminophenyl) | 4-8 | 2-4 | 2-4 | 4-8 | [1] |
| N-substituted 6-nitro-1H-benzimidazole | N-(4-chlorobenzyl), 2-(N,N-dimethylaminophenyl) | 4-8 | 2-4 | 2-4 | 4-8 | [1] |
| 2-substituted benzimidazole | 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | - | - | - | - | |
| Pyrido[1,2-a]benzimidazole | Novel series | - | - | - | - | [5] |
Note: "-" indicates data not available in the cited sources.
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound Type | Derivative Details | Candida albicans | Aspergillus niger | Reference |
| N-substituted 6-nitro-1H-benzimidazole | N-(4-chlorobenzyl), 2-(N,N-dimethylaminophenyl) | 8 | 16 | [1] |
| 2-substituted benzimidazole | 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | 3.9 | - | |
| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Various substitutions | 3.12 | 3.12 | [6] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The following are detailed protocols for common antimicrobial susceptibility tests that can be applied to this compound and its derivatives. These protocols are based on established methods and can be adapted based on the specific microbial strains and laboratory conditions.
Synthesis of this compound
A general synthetic route to obtain this compound involves a multi-step process starting from appropriate precursors. The following is a representative synthetic scheme:
Caption: General synthetic pathway for this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (optional, for viability indication)
-
Incubator
Protocol:
-
Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader. The addition of a viability indicator like resazurin can aid in the visualization of results.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take an aliquot (typically 10 µL) from the wells that show no visible growth.
-
Spot-inoculate the aliquot onto a fresh, suitable agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability (i.e., no colony formation on the agar plate).
Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Sterile filter paper disks
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile swabs
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.
-
Application of Disks: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. A disk impregnated with the solvent can be used as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of no growth around the disk in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for conducting antimicrobial susceptibility testing of this compound.
Caption: General workflow for antimicrobial susceptibility testing.
Potential Mechanism of Action and Signaling Pathways
The antimicrobial mechanism of action for many benzimidazole derivatives involves the inhibition of crucial enzymes or structural proteins within the microbial cell. For example, some benzimidazoles are known to target DNA gyrase, an enzyme essential for DNA replication in bacteria. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death. In fungi, a common target is the β-tubulin protein, where inhibition prevents the polymerization of microtubules, thereby disrupting cell division and other essential cellular processes.
The following diagram illustrates a generalized representation of a potential mechanism of action where a benzimidazole compound inhibits a key microbial enzyme.
Caption: Generalized mechanism of antimicrobial action.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 1H-Benzimidazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the potential anticancer activity of 1H-benzimidazole-5-carbohydrazide and its derivatives. The described methodologies cover essential in vitro assays to determine cytotoxicity, and elucidate potential mechanisms of action, providing a framework for further preclinical development.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1][2][3][4][5] The fusion of a benzene and an imidazole ring provides a scaffold that can interact with various biological targets.[6] Similarly, carbohydrazide derivatives have been investigated for their therapeutic potential. This document outlines a systematic approach to assess the anticancer efficacy of novel this compound compounds.
In Vitro Anticancer Activity Evaluation
A primary step in anticancer drug discovery is the evaluation of a compound's cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[7][8][9][10][11]
2.1. Cell Lines
A diverse panel of human cancer cell lines should be selected to evaluate the breadth of anticancer activity. It is also crucial to include a non-cancerous cell line to assess selectivity.
Table 1: Recommended Human Cancer and Non-Cancerous Cell Lines
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma[8][9][12] |
| HT-29 | Colorectal Adenocarcinoma[8] |
| A549 | Lung Carcinoma[9][10] |
| HepG2 | Hepatocellular Carcinoma[10][12] |
| PANC-1 | Pancreatic Carcinoma[9] |
| Vero | Kidney epithelial (Non-cancerous)[8] |
| hTERT-HPNE | Pancreatic ductal epithelial (Non-cancerous)[9] |
2.2. MTT Assay Protocol for Cytotoxicity
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[8][9]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
2.3. Data Presentation
Summarize the IC50 values in a table for clear comparison.
Table 2: Illustrative Cytotoxicity Data (IC50 in µM) of a Hypothetical this compound Derivative
| Compound | MCF-7 | HT-29 | A549 | HepG2 | Vero |
| Test Compound | 15.5 | 22.8 | 18.2 | 25.1 | >100 |
| Doxorubicin | 1.2 | 1.8 | 1.5 | 2.1 | 5.6 |
Elucidation of Mechanism of Action
To understand how this compound derivatives exert their anticancer effects, further assays are necessary.
3.1. Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at a specific phase.[8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.
3.2. Apoptosis Assay (Annexin V/PI Staining)
This assay identifies if the compound induces programmed cell death (apoptosis).
-
Cell Treatment: Treat cells with the test compound as described for cell cycle analysis.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
3.3. Western Blot Analysis for Signaling Pathways
Benzimidazole derivatives have been shown to modulate various signaling pathways involved in cancer progression.[4] Western blotting can be used to investigate the effect of the compound on key proteins. Potential targets for benzimidazole derivatives include EGFR, VEGFR-2, and components of the PI3K/Akt pathway.[4][9][12]
-
Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for Anticancer Evaluation.
4.2. Hypothetical Signaling Pathway
Caption: Potential Signaling Pathway Inhibition.
In Vivo Antitumor Activity (Optional Extension)
Promising compounds from in vitro studies can be further evaluated in vivo using xenograft tumor models.[1]
5.1. Xenograft Model Protocol
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.[1]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into control and treatment groups. Administer the this compound derivative via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[1]
-
Efficacy Evaluation: Monitor tumor volume, body weight, and overall health of the animals throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
5.2. Data Presentation
Table 3: Illustrative In Vivo Efficacy Data
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Test Compound (25 mg/kg) | 750 ± 150 | 50 |
| Positive Control | 450 ± 100 | 70 |
This comprehensive protocol provides a robust framework for the initial evaluation of the anticancer properties of this compound and its derivatives, paving the way for the identification of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. nveo.org [nveo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acgpubs.org [acgpubs.org]
- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 1H-benzimidazole-5-carbohydrazide in β-Hematin Formation Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. A crucial biological process for the parasite's survival is the detoxification of free heme, a toxic byproduct of hemoglobin digestion, into an insoluble crystalline form called hemozoin. This process is a well-validated target for antimalarial drugs like chloroquine. The inhibition of β-hematin formation, the synthetic equivalent of hemozoin, serves as a primary in vitro screening method for identifying new antimalarial compounds.
1H-benzimidazole-5-carbohydrazide and its derivatives have emerged as a promising class of compounds that exhibit potent inhibitory activity against β-hematin formation.[1][2] This document provides detailed application notes and protocols for assessing the efficacy of these compounds in the β-hematin formation inhibition assay.
Mechanism of Action
The primary mechanism by which this compound derivatives are believed to exert their antimalarial effect is through the inhibition of hemozoin formation.[1][2] During the intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into insoluble, non-toxic hemozoin crystals (β-hematin). This compound derivatives are thought to interfere with this crystallization process, leading to an accumulation of toxic free heme within the parasite, ultimately causing its death.[1]
References
Application of 1H-Benzimidazole-5-Carbohydrazide in Tubulin Polymerization Assays: A Guide for Researchers
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is a key target for the development of anticancer agents.[2] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.[2][3]
Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[3][4][5] Many benzimidazole-based compounds exert their anticancer effects by inhibiting tubulin polymerization.[3][6] These agents often bind to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents the incorporation of tubulin dimers into growing microtubules.[1][7] This application note provides a detailed protocol for utilizing 1H-benzimidazole-5-carbohydrazide and its derivatives in in vitro tubulin polymerization assays to characterize their potential as microtubule-targeting agents.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method used to investigate the effects of compounds on microtubule formation. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by observing the increase in light scattering or fluorescence.[1]
In a turbidity-based assay, the formation of microtubules leads to an increase in the optical density (OD) of the solution, which can be measured spectrophotometrically at 340 nm.[1][8] The resulting polymerization curve typically exhibits three distinct phases:
-
Nucleation (Lag Phase): The initial slow phase where tubulin dimers form small oligomers or "nuclei".
-
Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.
-
Steady-State (Plateau Phase): A phase where the rate of polymerization is balanced by the rate of depolymerization, and the total amount of microtubule polymer remains relatively constant.[1]
The effect of an inhibitor, such as a this compound derivative, can be quantified by analyzing changes in the duration of the lag phase, the maximum rate of polymerization (Vmax), and the final polymer mass at steady state.[1]
Data Presentation
The quantitative data obtained from tubulin polymerization assays should be summarized in a clear and structured format to facilitate comparison between different compounds and concentrations.
Table 1: Effect of this compound Derivatives on Tubulin Polymerization
| Compound | Concentration (µM) | Lag Time (s) | Vmax (mOD/min) | Max Polymer Mass (OD) | % Inhibition |
| Control (DMSO) | - | Value | Value | Value | 0% |
| Nocodazole | 10 | Value | Value | Value | Value% |
| Paclitaxel | 10 | Value | Value | Value | Value% |
| Compound X | 1 | Value | Value | Value | Value% |
| 5 | Value | Value | Value | Value% | |
| 10 | Value | Value | Value | Value% | |
| Compound Y | 1 | Value | Value | Value | Value% |
| 5 | Value | Value | Value | Value% | |
| 10 | Value | Value | Value | Value% |
Note: This table is a template. The actual values would be obtained from experimental data. "Compound X" and "Compound Y" represent different derivatives of this compound.
Experimental Protocols
Two primary methods for in vitro tubulin polymerization assays are detailed below: a turbidity-based assay and a fluorescence-based assay.
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This protocol is adapted from standard methods used for evaluating tubulin polymerization inhibitors.[2][8][9]
Materials:
-
Lyophilized tubulin (≥99% pure, bovine or porcine)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (e.g., Paclitaxel, a polymerization enhancer)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
On ice, reconstitute lyophilized tubulin to a final concentration of 3-4 mg/mL in ice-cold General Tubulin Buffer (GTB).
-
Prepare a 10X GTP stock solution by diluting the 100 mM stock to 10 mM in GTB.
-
Prepare working solutions of the this compound derivative and control compounds by diluting the stock solutions in GTB. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interfering with polymerization.
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add the appropriate volume of the test compound or control solution to the designated wells.
-
Prepare the tubulin polymerization reaction mixture by adding GTP to the reconstituted tubulin to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Add the tubulin polymerization reaction mixture to each well containing the test compound or control. The final tubulin concentration is typically 3 mg/ml.[8] Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Analyze the resulting polymerization curves to determine the effect of the this compound derivative on the lag time, the maximum rate of polymerization (Vmax), and the steady-state polymer mass.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This method utilizes a fluorescent reporter that increases in fluorescence intensity upon incorporation into microtubules.
Materials:
-
Tubulin polymerization assay kit containing a fluorescent reporter
-
Lyophilized tubulin (≥99% pure)
-
Assay buffer provided with the kit
-
GTP solution
-
This compound derivative stock solution
-
Control compounds (inhibitor and enhancer)
-
96-well microplate (black, clear-bottom)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Follow the kit manufacturer's instructions for preparing the tubulin solution, assay buffer, and fluorescent reporter solution. Typically, this involves reconstituting the reagents on ice.
-
Prepare serial dilutions of the this compound derivative and control compounds in the assay buffer.
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well plate, add the diluted test compounds and controls to their respective wells.
-
Add the tubulin/reporter reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.[2]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (as specified by the kit) at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the polymerization curves to determine the effect of the test compound on the nucleation, growth rate (Vmax), and steady-state level of polymerization.[2]
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for the tubulin polymerization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin polymerization assay [bio-protocol.org]
- 9. abscience.com.tw [abscience.com.tw]
Drug Design Strategies Using 1H-Benzimidazole-5-Carbohydrazide Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole-5-carbohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the design and synthesis of novel therapeutic agents. Its inherent biological activities and amenability to chemical modification have led to the development of potent antimicrobial, anticancer, and antimalarial compounds. This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of drug candidates based on this promising scaffold.
Application Notes
The 1H-benzimidazole core, structurally analogous to purine nucleosides, allows for interactions with various biological macromolecules. The addition of a carbohydrazide group at the 5-position provides a key reactive handle for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties.
A common and effective strategy involves the condensation of the carbohydrazide with various aldehydes to form N'-substituted hydrazone derivatives. This approach has yielded compounds with significant biological activity. Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the aromatic ring of the aldehyde plays a crucial role in determining the potency and selectivity of the final compound.
Key Drug Design Strategies:
-
Antimicrobial Agents: The structural similarity of benzimidazoles to purines can interfere with bacterial nucleic acid and protein synthesis.[1] The carbohydrazide moiety can be derivatized to enhance interactions with microbial enzymes like DNA gyrase.[2]
-
Anticancer Agents: Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, disruption of microtubule dynamics, and induction of apoptosis.[3][4] Certain derivatives also act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[3]
-
Antimalarial Agents: A key target for antimalarial drugs is the inhibition of hemozoin formation, a process vital for the survival of the malaria parasite. Derivatives of the this compound scaffold have been designed to inhibit β-hematin formation, a synthetic analogue of hemozoin.
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives of the this compound scaffold.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| A1 | N'-(4-chlorobenzylidene) | Staphylococcus aureus | 12.5 | [5] |
| A2 | N'-(4-nitrobenzylidene) | Escherichia coli | 16 | [5] |
| A3 | N'-(2,4-dichlorobenzylidene) | Candida albicans | 3.12 | [6] |
| A4 | 2-(4-nitrophenyl), N-benzyl | MRSA | 4-16 | [7] |
| A5 | 2-(4-chlorophenyl), N-benzyl | Escherichia coli | 16 | [7] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| B1 | Chrysin derivative | MCF-7 (Breast) | 25.72 | [6] |
| B2 | 2-((1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide | HCT116 (Colon) | 0.00005 | [6] |
| B3 | Fluoro aryl derivative | HOS (Osteosarcoma) | 1.8 | [8] |
| B4 | Benzimidazole-triazole hybrid | HepG2 (Liver) | 3.87 - 8.34 | [8] |
| B5 | N-benzylbenzimidazole coupled with pyrimidine | MDA-MB-231 (Breast) | - | [9] |
Experimental Protocols
I. Synthesis of N'-Substituted-1H-benzimidazole-5-carbohydrazide Derivatives
This protocol describes the general two-step synthesis of N'-substituted hydrazone derivatives starting from a suitable o-phenylenediamine.
Workflow for Synthesis of this compound Derivatives
Caption: General synthetic workflow for N'-substituted-1H-benzimidazole-5-carbohydrazide derivatives.
Materials:
-
Substituted o-phenylenediamine
-
Appropriate carboxylic acid or its derivative
-
Methanol
-
Hydrazine hydrate
-
Ethanol
-
Substituted aldehydes
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of Methyl 1H-benzimidazole-5-carboxylate:
-
A mixture of the o-phenylenediamine derivative and the corresponding carboxylic acid is refluxed in a suitable solvent (e.g., 4M HCl) for 4-6 hours.
-
The reaction mixture is cooled, and the pH is adjusted to neutral with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
-
-
Synthesis of this compound:
-
The synthesized methyl 1H-benzimidazole-5-carboxylate is dissolved in ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The mixture is refluxed for 8-12 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the carbohydrazide intermediate.
-
-
Synthesis of N'-substituted-1H-benzimidazole-5-carbohydrazide:
-
A solution of this compound in ethanol is prepared.
-
An equimolar amount of the desired substituted aldehyde is added to the solution, followed by a catalytic amount of glacial acetic acid.
-
The reaction mixture is refluxed for 2-4 hours.
-
The mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and recrystallized to obtain the pure final product.
-
II. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Synthesized benzimidazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculums (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a microbial suspension in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative Control: A row with broth and DMSO, but no compound.
-
Growth Control: A row with broth and inoculum, but no compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
III. In Vitro Anticancer Activity: MTT Assay
This protocol is for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.
Workflow for MTT Cell Viability Assay
Caption: General workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be below 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
IV. Signaling Pathway Diagrams
The following diagrams illustrate potential mechanisms of action for benzimidazole derivatives.
Anticancer Mechanism of Benzimidazole Derivatives
Caption: Proposed anticancer mechanisms of benzimidazole derivatives.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. nveo.org [nveo.org]
- 5. rroij.com [rroij.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Troubleshooting & Optimization
Troubleshooting low yield in benzimidazole ring formation
Welcome to the technical support center for benzimidazole ring formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives like esters and acid chlorides) or an aldehyde.[1][2] The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][2][3]
Q2: I am getting a very low yield in my benzimidazole synthesis. What are the common causes and how can I improve it?
Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Some reactions that yield poorly at room temperature can see significant improvement when heated.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1][4]
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1][5][6] It's essential to optimize the catalyst amount, as increasing it beyond a certain point can sometimes lead to a decrease in selectivity and yield.[1]
-
Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1]
-
Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.[1]
Q3: I am observing the formation of significant side products. How can I increase the selectivity for my desired benzimidazole?
The formation of side products, such as 1,2-disubstituted benzimidazoles when a 2-substituted product is desired, is a common issue, particularly when using aldehydes.[2] Here are some strategies to improve selectivity:
-
Control the Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde/carboxylic acid is optimal. A slight excess of one reactant may be beneficial in some cases.[1]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. Some side reactions may be favored at higher temperatures, while lower temperatures might not provide enough energy for the desired cyclization.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity.[1][5] For example, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[2][7] The size of gold nanoparticles has also been found to affect the selectivity of the reaction.[1][5]
-
Atmosphere Control: If oxidative side reactions or degradation are occurring, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can be beneficial.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed efficiently.[1] |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] |
| Poor Starting Material Quality | Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid using techniques like recrystallization or distillation.[1] |
| Inactive or Inappropriate Catalyst | Experiment with different catalysts (e.g., Lewis acids, ammonium salts, heterogeneous catalysts).[1][2] Verify the activity of your catalyst. |
| Suboptimal Catalyst Loading | Titrate the amount of catalyst used. Too little may result in low conversion, while too much can sometimes inhibit the reaction or promote side reactions.[1] |
| Incorrect Solvent | Perform a solvent screen. Solvents like ethanol, methanol, and chloroform have been shown to be effective.[1][8] In some cases, solvent-free conditions may be optimal.[1][4] |
Issue 2: Formation of Multiple Products / Low Selectivity
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high or too low | Adjust the temperature. Some side reactions may be favored at higher temperatures, while lower temperatures might not provide enough energy for the desired cyclization.[1] |
| Incorrect choice of catalyst | The catalyst can influence selectivity. For example, the size of gold nanoparticles was found to affect the selectivity of the reaction.[1][5] Experiment with different catalysts.[1] |
| Oxidative side reactions or degradation | If the reactants or products are sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Suboptimal reactant stoichiometry | Carefully control the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid. |
Issue 3: Product Purification Difficulties
| Possible Cause | Troubleshooting Step |
| Formation of colored impurities | Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[2][9] Recrystallization from a suitable solvent is a common purification method.[1] |
| Product is difficult to separate from the catalyst | Use a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[2][6] |
| Similar polarity of product and byproducts | If recrystallization is ineffective, silica gel column chromatography is a reliable purification method.[1] |
| Formation of an emulsion during extraction | Add a saturated brine solution to help break the emulsion.[1] |
Data on Reaction Condition Optimization
The following tables summarize data from various studies on optimizing reaction conditions for benzimidazole synthesis.
Table 1: Effect of Catalyst on the Synthesis of 2-phenyl-1H-benzo[d]imidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Room Temp. | 4 | Low | [6] |
| NH₄Cl (4 mmol) | CHCl₃ | Room Temp. | 4 | 94 | [8] |
| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 60 | 0.08-0.17 | High | [1][4] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 18 | Quantitative | [5] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp. | 4 | High | [2][6] |
Table 2: Effect of Solvent on Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CH₃CN | NH₄Br | Room Temp. | - | <40 | [8] |
| MeOH | NH₄Br | Room Temp. | - | <40 | [8] |
| CHCl₃ | NH₄Br | Room Temp. | - | 40 | [8] |
| Ether | NH₄Br | Room Temp. | - | <40 | [8] |
| DMF | NH₄Br | Room Temp. | - | <40 | [8] |
| Ethanol | 10 wt% MgO@DFNS | Room Temp. | 4 | Good to Excellent | [6] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using NH₄Cl
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).[2]
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).[2]
-
Add benzaldehyde (1 mmol) to the mixture.[2]
-
Continue stirring the reaction mixture at room temperature for four hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
The crude product can be purified by column chromatography.[8]
-
Protocol 2: Microwave-Assisted Synthesis using Er(OTf)₃
-
Materials: N-substituted-o-phenylenediamine, Aldehyde, Erbium(III) triflate (Er(OTf)₃).[1]
-
Procedure:
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[1]
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.[1][4]
-
After completion, add water to the reaction mixture.[1]
-
Extract the product with ethyl acetate.[1]
-
Protocol 3: Synthesis using a Heterogeneous Catalyst (MgO@DFNS)
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.[2]
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[2][6]
-
Monitor the reaction using TLC.[2]
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[2][6]
-
Evaporate the solvent from the filtrate to obtain the crude product.[2]
-
Visual Guides
Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.
Caption: General reaction pathway for benzimidazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole synthesis [organic-chemistry.org]
Overcoming solubility issues of 1H-benzimidazole-5-carbohydrazide in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-benzimidazole-5-carbohydrazide, focusing on overcoming common solubility challenges encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
A1: this compound, like many benzimidazole derivatives, possesses a rigid, aromatic bicyclic structure. This structure has limited favorable interactions with water molecules, leading to low aqueous solubility. The presence of both hydrogen bond donors and acceptors in the carbohydrazide and imidazole moieties provides some degree of polarity, but the overall hydrophobic nature of the benzimidazole core often dominates, making it challenging to dissolve in neutral aqueous solutions.
Q2: I've dissolved my this compound in DMSO to create a stock solution, but it precipitates when I dilute it into my assay buffer. What is happening?
A2: This phenomenon is commonly referred to as "crashing out." Your compound is soluble in the highly polar aprotic solvent, dimethyl sulfoxide (DMSO), but when this stock solution is introduced into an aqueous buffer, the solvent environment changes dramatically. The compound is no longer sufficiently soluble in the predominantly aqueous environment and therefore precipitates out of solution.
Q3: What is the maximum concentration of DMSO that is generally acceptable in a biological assay?
A3: The tolerance for DMSO varies significantly depending on the specific assay, cell type, or enzyme system. As a general rule, it is best to keep the final DMSO concentration in your assay at or below 0.5% (v/v) to minimize solvent-induced artifacts or cytotoxicity. However, it is crucial to perform a DMSO tolerance control experiment for your specific assay to determine the maximum acceptable concentration that does not affect the experimental results.
Q4: Can adjusting the pH of my assay buffer improve the solubility of this compound?
A4: Yes, adjusting the pH can significantly impact solubility. Benzimidazoles are weakly basic due to the nitrogen atoms in the imidazole ring. In more acidic conditions (lower pH), these nitrogens can become protonated, leading to a charged species that is generally more soluble in aqueous media. Therefore, if your assay can tolerate it, lowering the pH of your buffer may enhance the solubility of your compound.
Q5: Are there any alternative solvents I can use to prepare my stock solution?
A5: While DMSO is the most common choice, other organic solvents can be used. These include dimethylformamide (DMF), ethanol, methanol, and polyethylene glycol (PEG). When considering an alternative solvent, you must evaluate its compatibility with your assay system and its ability to dissolve the compound at the desired concentration. Always perform a vehicle control to assess the effect of the solvent on your assay.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
This is the most common solubility-related issue. The following workflow can help you systematically troubleshoot and resolve this problem.
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
| Solvent/Buffer System (pH 7.4) | Temperature (°C) | Estimated Kinetic Solubility (µM) |
| Water | 25 | < 1 |
| Phosphate-Buffered Saline (PBS) | 25 | < 5 |
| 100% DMSO | 25 | > 10,000 |
| 100% Ethanol | 25 | ~500 |
| PBS with 1% DMSO | 25 | ~10-20 |
| PBS with 5% DMSO | 25 | ~50-75 |
| PBS with 5% Ethanol | 25 | ~25-40 |
| 50 mM Citrate Buffer (pH 5.5) with 1% DMSO | 25 | ~50-100 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for serial dilution into assay plates.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath set to 37°C
Procedure:
-
Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, you will need approximately 1.76 mg (Molecular Weight: 176.17 g/mol ).
-
Add the solid compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C warming block or water bath for 10-15 minutes.
-
Vortex the tube again until the solution is clear and free of any visible particles.
-
Visually inspect the solution against a light source to ensure complete dissolution before use.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Assay Buffer
Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous assay buffer.
Caption: Workflow for kinetic solubility determination.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer of interest
-
96-well clear-bottom microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a series of 2-fold dilutions of your 10 mM stock solution in DMSO. For example, from 10 mM down to ~5 µM.
-
Prepare Assay Plate: In a separate 96-well clear-bottom plate, add your assay buffer to each well (e.g., 98 µL).
-
Compound Addition: Transfer a small, consistent volume (e.g., 2 µL) from each well of your DMSO dilution plate to the corresponding wells of the assay buffer plate. This will result in a final DMSO concentration of 2%.
-
Incubation: Cover the plate and incubate at room temperature for 1 to 2 hours with gentle shaking.
-
Analysis: Measure the absorbance or light scattering (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in absorbance/turbidity is observed is the kinetic solubility limit.
This technical support guide provides a comprehensive overview of the solubility challenges associated with this compound and offers practical solutions for researchers. By following these guidelines, scientists can improve the reliability and reproducibility of their experimental results.
Technical Support Center: Improving the Oral Bioavailability of Benzimidazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during experiments aimed at enhancing the oral bioavailability of benzimidazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many benzimidazole compounds?
A1: The low oral bioavailability of benzimidazole compounds, many of which are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, primarily stems from two main factors:
-
Poor Aqueous Solubility: Benzimidazoles often have low water solubility, which is a significant rate-limiting step for their absorption in the gastrointestinal (GI) tract.[1]
-
Rapid First-Pass Metabolism: These compounds can undergo extensive metabolism in the liver, primarily by cytochrome P450 (CYP450) enzymes, before reaching systemic circulation.[1] This rapid conversion to metabolites reduces the concentration of the active parent drug.[1]
Q2: What are the most common formulation strategies to improve the bioavailability of benzimidazoles?
A2: Several formulation strategies can be employed to overcome the bioavailability challenges of benzimidazoles:
-
Solid Dispersions: Dispersing the benzimidazole compound in a hydrophilic polymer matrix can increase its dissolution rate and bioavailability.[1]
-
Nanotechnology: Reducing the particle size to the nanometer range (nanonization) significantly increases the surface area, leading to enhanced dissolution.[1]
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes can dramatically increase its aqueous solubility.[1]
-
Salt Formation: Converting the benzimidazole into a salt can be an effective method to improve its solubility and dissolution rate.[1]
-
Prodrugs: Chemical modification of the benzimidazole molecule to create a more soluble or permeable prodrug that is converted to the active compound in the body is another effective strategy.[2]
Troubleshooting Guides
Scenario 1: In Vitro Dissolution Failure - The compound shows poor dissolution in simulated gastric and intestinal fluids.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the compound. | Review the formulation strategy. Consider micronization, nanonization, or formulating as a solid dispersion or cyclodextrin complex to enhance dissolution.[1] |
| Inadequate de-gassing of the dissolution medium. | Ensure the dissolution medium is properly de-gassed before each experiment to prevent the formation of bubbles on the dosage form, which can interfere with dissolution. |
| Inconsistent manufacturing process for the formulation. | Tightly control critical process parameters during formulation manufacturing, such as mixing times, temperatures, and pressures, depending on the formulation type. |
Scenario 2: Low Oral Bioavailability in In Vivo Studies Despite Successful In Vitro Dissolution.
| Possible Cause | Troubleshooting Step |
| Rapid first-pass metabolism. | Investigate the metabolic pathway of your specific benzimidazole derivative. Consider co-administration with a known inhibitor of the relevant CYP450 enzymes in preclinical models to assess the impact on bioavailability.[1] |
| Degradation of the compound in the GI tract. | Assess the stability of the compound at different pH values mimicking the stomach and intestinal environments. |
| Efflux by transporters (e.g., P-glycoprotein). | Conduct in vitro permeability assays using cell lines that overexpress relevant efflux transporters to determine if the compound is a substrate. |
Data Presentation: Enhancing Benzimidazole Bioavailability
The following tables summarize quantitative data from various studies, demonstrating the impact of different formulation strategies on the bioavailability of common benzimidazole compounds.
Table 1: Bioavailability Enhancement of Albendazole in Healthy Volunteers
| Formulation | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (F) |
| Tablet | 30 ± 14 | 318 ± 96 | 1.00 |
| Arachis oil-polysorbate 80 suspension | 144 ± 58 | 1500 ± 509 | 4.30 |
| Hydroxypropyl-β-cyclodextrin solution | 276 ± 105 | 2950 ± 1230 | 9.70 |
Data adapted from a study in healthy volunteers.[3][4]
Table 2: Enhancement of Mebendazole Bioavailability with Redispersible Microparticles (RDM) in a Murine Model
| Formulation | Cmax (µg/mL) | AUC₀₋∞ (µg·min/mL) |
| Pure Mebendazole | 0.052 ± 0.014 | 36.043 ± 8.867 |
| RDM (1:2.5 MBZ:L-HPC) | 0.155 ± 0.038 | 96.115 ± 21.012 |
| RDM (1:5 MBZ:L-HPC) | 0.226 ± 0.032 | 107.135 ± 16.512 |
Data from a study evaluating redispersible microparticles of mebendazole (MBZ) with low-substituted hydroxypropylcellulose (L-HPC).[5]
Table 3: Solubility Enhancement of Fenbendazole with Cyclodextrins
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Pure Fenbendazole | 0.3 | - |
| Fenbendazole with β-cyclodextrin | 45.56 | 152 |
| Fenbendazole with hydroxypropyl-β-cyclodextrin | 159.36 | 531 |
| Fenbendazole with methyl-β-cyclodextrin | 20,210 | 67,367 |
Data compiled from studies on fenbendazole solubility enhancement.[6][7][8][9][10]
Experimental Protocols
1. In Vitro Dissolution Testing for Poorly Soluble Benzimidazoles
Objective: To assess the in vitro release profile of a benzimidazole compound from its formulation.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Media:
-
pH 1.2 (Simulated Gastric Fluid, without pepsin)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without pancreatin)
-
For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions.
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.[11]
-
Place one dosage form into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of the dissolved drug in the samples using a validated HPLC method.
2. HPLC Analysis of Benzimidazole Compounds in Plasma
Objective: To determine the concentration of a benzimidazole compound and its metabolites in plasma samples from pharmacokinetic studies.
Typical HPLC System:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH).
-
Detector: UV detector set at a wavelength appropriate for the specific benzimidazole.
-
Flow Rate: Typically 1.0 mL/min.
Sample Preparation (Protein Precipitation):
-
To a 500 µL plasma sample, add a known concentration of an internal standard.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject a specific volume (e.g., 20 µL) into the HPLC system.
Visualizations
Caption: Experimental workflow for enhancing and assessing benzimidazole bioavailability.
Caption: Simplified pathway of benzimidazole absorption and metabolism.
Caption: Troubleshooting decision tree for low oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Bioavailability of Three Newly Developed Albendazole Formulations: a Randomized Crossover Study with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. scielo.br [scielo.br]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. scite.ai [scite.ai]
- 9. Preparation and evaluation of fenbendazole methyl-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uspnf.com [uspnf.com]
- 12. fda.gov [fda.gov]
Strategies to reduce cytotoxicity of 1H-benzimidazole-5-carbohydrazide derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of 1H-benzimidazole-5-carbohydrazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for this compound and related derivatives?
A1: Benzimidazole derivatives, including the this compound scaffold, exert cytotoxic effects through several primary mechanisms:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases (like caspase-3, -8, and -9), cleavage of PARP, and regulation of the Bcl-2 family of proteins.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Certain compounds can induce the production of ROS, leading to oxidative stress.[2][3] This surge in ROS can damage cellular components and activate stress-related signaling pathways, such as the JNK pathway, which promotes apoptosis.[1][4][5]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, most commonly the G2/M phase, preventing cancer cells from proliferating.[6][7]
-
DNA Damage and p53 Activation: Benzimidazole compounds can cause DNA damage, which in turn activates the p53 tumor suppressor pathway.[8][9] Activated p53 can mediate cell cycle arrest and apoptosis.[8][10]
-
Inhibition of Key Enzymes and Proteins: This class of compounds has been reported to inhibit various targets crucial for cancer cell survival, including tubulin polymerization, protein kinases, and topoisomerases.[7][11][12]
Q2: How can I determine if the observed cytotoxicity is selective for cancer cells over normal cells?
A2: To assess selectivity, it is crucial to test your compounds on both cancerous and non-cancerous cell lines in parallel. A key metric to calculate is the Selectivity Index (SI) .
-
Calculation: SI = IC₅₀ (non-cancerous cell line) / IC₅₀ (cancerous cell line)
-
Interpretation: A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent. For example, a compound that is highly toxic to a cancer cell line (low IC₅₀) but shows minimal toxicity to a normal cell line like HEK-293 (high IC₅₀) will have a high SI.[6][7] Several studies have successfully used non-cancerous cell lines (e.g., HEK-293, normal liver cells) to establish a safer profile for their lead compounds.[6][7]
Q3: What are the primary signaling pathways implicated in benzimidazole-induced cytotoxicity?
A3: Two of the most well-documented signaling pathways are:
-
ROS-JNK Signaling Pathway: Some benzimidazole derivatives induce a rapid increase in intracellular Reactive Oxygen Species (ROS).[2][5] This oxidative stress acts as an upstream signal to activate the c-Jun N-terminal kinase (JNK) pathway.[1][3][4] Activated JNK can then trigger both the intrinsic and extrinsic apoptotic pathways, leading to cell death.[3] Pre-treatment with antioxidants like N-acetyl cysteine (NAC) has been shown to attenuate both JNK activation and apoptosis, confirming the role of this pathway.[1][3][5]
-
p53-Mediated Apoptosis: Certain benzimidazole compounds can induce DNA damage or other cellular stress, leading to the activation and stabilization of the p53 tumor suppressor protein.[8][9] Activated p53 upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2), tipping the balance towards apoptosis.[10]
Q4: What general strategies can be employed to reduce the non-specific cytotoxicity of a lead compound?
A4: Reducing off-target cytotoxicity while retaining therapeutic efficacy is a central challenge in drug development. Key strategies include:
-
Structural Modification (SAR Studies): Analyzing the Structure-Activity Relationship (SAR) can provide insights into which parts of the molecule are responsible for toxicity versus desired activity.[13] Modifications to substituents on the benzimidazole ring (e.g., at the N1, C2, and C5 positions) can significantly alter the compound's biological profile, including its cytotoxicity.[14] For instance, adding or changing functional groups can affect lipophilicity, target binding, and metabolic stability, thereby modulating toxicity.[7][14]
-
Formulation Strategies: For compounds with poor solubility, formulation can be a powerful tool. Low aqueous solubility can sometimes lead to compound precipitation in assays or poor bioavailability in vivo, complicating toxicity assessments. Strategies like using lipid-based delivery systems, creating nanoparticle formulations, or complexation with cyclodextrins can improve solubility and potentially reduce toxicity by altering the drug's pharmacokinetic profile.[8]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the compound to render it inactive until it reaches the target site, where it is converted to the active form. This approach can reduce systemic toxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screening
Q: My new this compound derivative shows unexpectedly high cytotoxicity in an initial high-throughput screen (HTS). What are the first steps to troubleshoot this?
A: High cytotoxicity in an initial screen requires systematic validation to rule out experimental artifacts and understand the compound's true potency. Follow this workflow:
Step-by-Step Guide:
-
Verify Experimental Parameters:
-
Compound Integrity: Confirm the purity and stability of your compound stock.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.[15]
-
-
Confirm with a Dose-Response Curve: Move from a single-point HTS to a full dose-response experiment. This will allow you to determine the half-maximal inhibitory concentration (IC₅₀) and confirm the potency. A steep, sigmoidal curve indicates a specific biological effect, whereas an irregular curve might suggest an artifact like compound precipitation.[16]
-
Assess Pre-Treatment Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. High cell density or poor viability can skew results.[17]
-
Evaluate Selectivity: As mentioned in FAQ #2, test the compound against a non-cancerous cell line to see if the cytotoxicity is specific.[6] This is a critical step to assess the therapeutic potential.
Issue 2: Differentiating Between Apoptosis and Necrosis
Q: How can I determine the specific mode of cell death (apoptosis vs. necrosis) induced by my compound?
A: The most common method is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and the externalization of phosphatidylserine.
-
Viable Cells (Bottom-Left): Annexin V negative and PI negative.
-
Early Apoptotic Cells (Bottom-Right): Annexin V positive and PI negative. The cell membrane is still intact, but phosphatidylserine has flipped to the outer leaflet.
-
Late Apoptotic/Necrotic Cells (Top-Right): Annexin V positive and PI positive. The cell membrane has lost its integrity.
-
Necrotic Cells (Top-Left): Annexin V negative and PI positive (less common, represents primary necrosis).
An increase in the bottom-right and top-right quadrants upon treatment indicates that your compound induces apoptosis.[6][18][19]
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the cytotoxic activity (IC₅₀) of various benzimidazole derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines for selectivity comparison.
| Compound Class/Name | Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| Benzimidazole Acridine Derivative (8m) | HCT116 | Colon | 3.33 | [1] |
| Benzimidazole Acridine Derivative (8m) | SW480 | Colon | 6.77 | [1] |
| Benzimidazole Acylhydrazone (5m) | A549 | Lung | 7.19 | [19] |
| Benzimidazole Acylhydrazone (5m) | PC-3 | Prostate | 10.21 | [19] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | HepG2 | Liver | 0.39 (µg/mL) | [7] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Huh7 | Liver | 0.32 (µg/mL) | [7] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Normal Liver Cells | Non-Cancerous | >40 (µg/mL) | [7] |
| Bromo-Derivative (Compound 5) | MCF-7 | Breast | 17.8 (µg/mL) | [6] |
| Bromo-Derivative (Compound 5) | DU-145 | Prostate | 10.2 (µg/mL) | [6] |
| Bromo-Derivative (Compound 5) | HEK-293 | Non-Cancerous | >100 (approx.) | [6] |
| Benzimidazole-1,3,4-oxadiazole (Compound 10) | A549 | Lung | 3.31 | [18] |
| Benzimidazole-1,3,4-oxadiazole (Compound 13) | A549 | Lung | 5.30 | [18] |
| Benzimidazole-triazole hybrid (Compound 18) | A549 | Lung | 0.63 | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cell lines (cancerous and non-cancerous)
-
Complete growth medium
-
This compound derivative (and other test compounds)
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your benzimidazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates apoptosis from necrosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After compound treatment for the desired time, collect both adherent and floating cells. For adherent cells, use trypsin and neutralize.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
Mandatory Visualization: Signaling Pathway
The ROS-JNK signaling pathway is a key mechanism of cytotoxicity for many benzimidazole derivatives.[1][2][3][10]
References
- 1. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 1H-benzimidazole-5-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1H-benzimidazole-5-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: A widely adopted and scalable two-step synthesis is the preferred route. The first step involves the formation of a methyl or ethyl ester of 1H-benzimidazole-5-carboxylic acid. This is typically achieved through the condensation of 3,4-diaminobenzoic acid with formic acid or a suitable derivative. The second step is the hydrazinolysis of the resulting ester using hydrazine hydrate to yield the final product.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concern is the use of hydrazine hydrate in the second step, which is a toxic and potentially explosive reagent.[1] On a large scale, the reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions.[1] It is also crucial to avoid the formation of highly energetic hydrazine HCl conjugates if any acidic byproducts are present.[1] Proper personal protective equipment (PPE), a well-ventilated area, and robust temperature monitoring are essential.
Q3: How can I improve the purity of my final product during scale-up?
A3: Purity can be enhanced by optimizing the purification of the intermediate ester and the final carbohydrazide. For the ester, recrystallization is a common and effective method. For the final product, controlled crystallization from a suitable solvent system is crucial. The use of decolorizing carbon can help remove colored impurities.[2] Monitoring impurity profiles at each stage using techniques like HPLC is recommended to identify and address purification challenges early.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, research is ongoing to develop greener synthetic methods for benzimidazoles. This includes the use of water as a solvent, recyclable catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption. For the initial condensation step, various eco-friendly catalysts have been explored.[3]
Troubleshooting Guides
Part 1: Synthesis of Methyl 1H-benzimidazole-5-carboxylate
This section focuses on the first key step: the synthesis of the benzimidazole ester intermediate.
Problem 1: Low Yield of Methyl 1H-benzimidazole-5-carboxylate
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is heated sufficiently (typically >100 °C) and for an adequate duration.[2] |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. For the condensation step, ensure the temperature is high enough to drive the reaction to completion.- Experiment with different catalysts to improve the reaction rate and yield.[3] |
| Poor Quality Starting Materials | - Ensure the 3,4-diaminobenzoic acid and formic acid (or its derivative) are of high purity. Impurities can lead to side reactions. |
| Side Reactions | - The formation of regioisomers or other byproducts can reduce the yield. Analyze the crude product to identify major impurities and adjust reaction conditions (e.g., temperature, catalyst) to minimize their formation. |
Problem 2: Difficulty in Purifying Methyl 1H-benzimidazole-5-carboxylate
| Potential Cause | Troubleshooting Action |
| Presence of Colored Impurities | - Treat the crude product with activated charcoal during recrystallization to remove colored byproducts.[2] |
| Co-precipitation of Starting Materials | - Ensure the reaction goes to completion to minimize unreacted starting materials in the crude product.- Choose a recrystallization solvent system that effectively separates the product from the starting materials. |
| Oily Product Formation | - If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate to promote crystal formation. |
Part 2: Hydrazinolysis of Methyl 1H-benzimidazole-5-carboxylate
This section addresses the challenges in the conversion of the ester to the final carbohydrazide product.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Hydrazinolysis | - Increase the reaction time or temperature. Refluxing in a suitable solvent like ethanol is common.- Use a sufficient excess of hydrazine hydrate to drive the reaction to completion. |
| Degradation of Product | - Benzimidazole derivatives can be sensitive to harsh conditions. Avoid unnecessarily long reaction times or excessively high temperatures. |
| Losses During Work-up and Isolation | - Optimize the crystallization and filtration process to maximize product recovery. Ensure the filtrate is cooled sufficiently before filtration. |
Problem 2: Product Purity Issues
| Potential Cause | Troubleshooting Action |
| Residual Hydrazine Hydrate | - Wash the isolated product thoroughly with a suitable solvent (e.g., cold water or ethanol) to remove any remaining hydrazine hydrate. |
| Formation of Byproducts | - The reaction of hydrazine with impurities in the starting ester can lead to byproducts. Ensure the purity of the methyl 1H-benzimidazole-5-carboxylate.- Analyze the impurity profile to understand the nature of the byproducts and adjust reaction or purification conditions accordingly. |
| Product Discoloration | - Discoloration can occur due to oxidative processes. Performing the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate this. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-benzimidazole-5-carboxylate
This protocol is a general guideline and may require optimization for specific scales.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, add 3,4-diaminobenzoic acid and a suitable solvent (e.g., methanol).
-
Reagent Addition: Slowly add formic acid to the mixture.
-
Reaction: Heat the mixture to reflux (typically around 65-70°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
Isolation: The product may precipitate upon neutralization. If so, filter the solid, wash with water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure methyl 1H-benzimidazole-5-carboxylate.
Protocol 2: Synthesis of this compound
Safety Precaution: Hydrazine hydrate is toxic and corrosive. Handle with appropriate PPE in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 1H-benzimidazole-5-carboxylate in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The product often precipitates out of the solution as the reaction progresses. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Purification: Filter the solid product and wash thoroughly with cold ethanol to remove unreacted hydrazine hydrate and other impurities. Dry the product under vacuum.
Data Presentation
| Parameter | Synthesis of Methyl 1H-benzimidazole-5-carboxylate | Synthesis of this compound |
| Typical Yield | 75-90% | 80-95% |
| Reaction Temperature | 65-120°C (solvent dependent) | 80-100°C (reflux) |
| Reaction Time | 2-6 hours | 4-8 hours |
| Common Solvents | Methanol, Ethanol, Polyphosphoric Acid | Ethanol, Methanol |
| Purification Method | Recrystallization | Crystallization/Washing |
Visualizations
References
Preventing degradation of 1H-benzimidazole-5-carbohydrazide during storage
This technical support center provides guidance on preventing the degradation of 1H-benzimidazole-5-carbohydrazide during storage. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which combines a benzimidazole ring and a carbohydrazide group, the primary factors contributing to degradation are likely to be:
-
Hydrolysis: The carbohydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The hydrazide and the benzimidazole ring system can be sensitive to oxidative degradation.
-
Photodegradation: Benzimidazole derivatives have shown high photosensitivity in solution.[1] Exposure to light, especially UV radiation, can lead to degradation.
-
Temperature: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation pathways.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place.[2][3] Specifically:
-
Temperature: Room temperature is often suggested for the solid form.[4] For long-term storage, consider refrigeration (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
Q3: How should I store solutions of this compound?
A3: Solutions of benzimidazole derivatives are more prone to degradation than the solid form.[1] For solutions, the following storage conditions are recommended based on studies of related compounds:
-
Temperature: For short-term storage, refrigeration (2-8 °C) may be adequate. For long-term stability, frozen storage at -20 °C or -80 °C is preferable.[5]
-
Solvent: The choice of solvent can impact stability. Use high-purity, degassed solvents to minimize oxidative degradation. The stability in aqueous solutions is expected to be pH-dependent.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation products can be inferred from the degradation of related compounds. A likely degradation pathway is the hydrolysis of the carbohydrazide moiety to form 1H-benzimidazole-5-carboxylic acid and hydrazine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results in experiments. | Degradation of the compound due to improper storage. | - Verify the storage conditions of both the solid compound and its solutions. - Prepare fresh solutions for each experiment from a properly stored solid stock. - Perform a purity check of your compound using a suitable analytical method like HPLC. |
| Appearance of new peaks in chromatograms. | Formation of degradation products. | - Protect the compound from light, heat, and reactive chemicals. - Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Discoloration of the solid compound or solution. | Oxidation or other degradation pathways. | - Store the compound under an inert atmosphere. - Avoid exposure to air and light. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7][8]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the parent compound's peak area.
Below is a diagram illustrating a general workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Data Presentation
The following table summarizes recommended storage conditions for benzimidazole derivatives based on a comprehensive stability study of related compounds.[5] This data can serve as a starting point for establishing appropriate storage conditions for this compound.
| Storage Condition | Matrix | Duration | Stability of Benzimidazole Derivatives |
| 4 °C | Working Solution | 6 months | Some analytes are stable. |
| -20 °C | Working Solution | 6 months | Most analytes are stable. |
| -80 °C | Working Solution | 6 months | Most analytes are stable. |
| 20 °C (Light) | Working Solution | 6 months | Significant degradation observed for most analytes. |
| 20 °C (Dark) | Working Solution | 6 months | Some degradation observed. |
Signaling Pathways and Logical Relationships
The primary degradation pathway anticipated for this compound is hydrolysis. The following diagram illustrates this potential degradation pathway.
Caption: Potential hydrolysis of this compound.
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Addressing Assay Interference with 1H-benzimidazole-5-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by 1H-benzimidazole-5-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why should I be concerned when working with this compound?
A1: Assay interference refers to any artifact that leads to false-positive or false-negative results in a biological or biochemical assay. Small molecules like this compound can interfere with assays through various mechanisms, including light absorption or emission (autofluorescence), aggregation, non-specific binding to assay components, and chemical reactivity.[1][2][3] The benzimidazole core is a known fluorophore, meaning it can emit light upon excitation, which can be a significant source of interference in fluorescence-based assays.[4][5][6] Failure to identify and address these interferences can lead to wasted time and resources pursuing misleading results.[7]
Q2: My fluorescence-based assay shows a high background signal when this compound is present. What is the likely cause?
A2: The most probable cause is the intrinsic fluorescence, or autofluorescence, of the benzimidazole scaffold.[4][5] Many benzimidazole derivatives are known to be fluorescent, and it is highly likely that this compound exhibits similar properties.[6] This autofluorescence can mask the true assay signal, leading to a high background and a reduced signal-to-noise ratio.
Q3: I am observing poor reproducibility and a "bell-shaped" dose-response curve in my assay. What could be the issue?
A3: These are classic signs of compound aggregation. At higher concentrations, small molecules can form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[1] This can result in a sharp increase in apparent activity that then plateaus or decreases as the aggregates become larger and less numerous, producing a "bell-shaped" curve. Dynamic Light Scattering (DLS) is a key technique to investigate this phenomenon.
Q4: How can I proactively assess the potential for assay interference with this compound?
A4: A proactive approach involves a series of counter-screens and biophysical characterizations performed in parallel with your primary screening campaign.[8][9] Key steps include:
-
Autofluorescence Profiling: Measure the fluorescence of the compound at the excitation and emission wavelengths of your assay.
-
Aggregation Analysis: Use DLS to determine if the compound forms aggregates at the concentrations used in your assays.
-
Non-specific Binding Assessment: Employ techniques like filter-binding assays to evaluate the compound's propensity to bind non-specifically to proteins and other assay components.
Troubleshooting Guides
Issue 1: High Background in Fluorescence-Based Assays
Symptoms:
-
Elevated signal in wells containing this compound, even in the absence of the target.
-
Reduced assay window (signal-to-background ratio).
Troubleshooting Workflow:
Experimental Protocol: Autofluorescence Counter-Screen
-
Prepare Compound Plate: Create a serial dilution of this compound in the assay buffer in a microplate identical to the one used for your primary assay (e.g., 96-well black, clear-bottom). Include wells with vehicle (e.g., DMSO) only as a negative control.
-
Read Fluorescence: Measure the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the vehicle-only wells from the readings for the compound-containing wells. A concentration-dependent increase in fluorescence confirms autofluorescence.
Issue 2: Poor Reproducibility and/or "Bell-Shaped" Dose-Response
Symptoms:
-
Inconsistent results between replicate wells.
-
A dose-response curve that initially increases and then decreases at higher concentrations.
Troubleshooting Workflow:
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare solutions of this compound in the assay buffer at concentrations spanning the range used in your primary assay. Filter the solutions through a 0.2 µm syringe filter to remove dust and other large particles.[10]
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the assay temperature.
-
Measurement: Measure the size distribution of particles in each sample. The instrument software will analyze the fluctuations in scattered light to determine the hydrodynamic radius of any particles present.[11][12]
-
Data Analysis: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) indicates aggregation.
Issue 3: Suspected Non-Specific Binding
Symptoms:
-
Apparent activity in a cell-free assay that does not translate to a cell-based assay.
-
Loss of compound from solution over time.
Troubleshooting Workflow:
Experimental Protocol: Filter-Binding Assay for Non-Specific Binding
-
Prepare Reagents: Radiolabeled or fluorescently tagged this compound, binding buffer, wash buffer, and nitrocellulose filters.
-
Incubation: Incubate the labeled compound with a high concentration of a non-target protein (e.g., Bovine Serum Albumin, BSA) in the binding buffer. Include a control with no protein.[2][13]
-
Filtration: Pass the incubation mixtures through a nitrocellulose filter. Proteins and any bound compound will be retained on the filter, while the unbound compound will pass through.[3][14]
-
Washing: Wash the filters with cold wash buffer to remove any loosely associated compound.
-
Quantification: Measure the amount of labeled compound retained on the filter using a suitable detection method (e.g., scintillation counting or fluorescence measurement).
-
Data Analysis: High signal on the filter in the presence of the non-target protein indicates a high propensity for non-specific binding.
Quantitative Data
The following table summarizes key physicochemical properties of the parent 1H-benzimidazole scaffold. These values can serve as a starting point for understanding the potential behavior of this compound, although the carbohydrazide moiety will influence these properties.
| Property | Value (for 1H-benzimidazole) | Implication for Assay Interference |
| Molecular Formula | C₇H₆N₂ | - |
| Molecular Weight | 118.14 g/mol [15] | - |
| logP | 1.32[15] | Moderate lipophilicity may contribute to non-specific binding. |
| pKa | 5.3[16] | The compound's charge state will vary with pH, which can affect its solubility and binding properties. |
| Solubility | Sparingly soluble in water, freely soluble in alcohol.[15] | Poor aqueous solubility can lead to aggregation at higher concentrations. |
| Fluorescence | Benzimidazole scaffold is a known fluorophore.[4][5][6] | High potential for autofluorescence in fluorescence-based assays. |
References
- 1. Filter-binding assay [gene.mie-u.ac.jp]
- 2. revvity.com [revvity.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Even Small molecules are feasible for DLS and SEC - 3 tips | Malvern Panalytical [malvernpanalytical.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 14. researchgate.net [researchgate.net]
- 15. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Purification Methods for Polar Benzimidazole Compounds
Welcome to the technical support center for the purification of polar benzimidazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My polar benzimidazole compound will not move from the baseline during normal-phase silica gel chromatography. What should I do?
A: This is a common issue when a highly polar compound adsorbs too strongly to the acidic silica gel stationary phase.[1] Here are several strategies to address this:
-
Increase Mobile Phase Polarity: The most straightforward approach is to increase the polarity of your eluent. If you are using a standard ethyl acetate/hexane system, you can gradually increase the proportion of ethyl acetate. For very polar compounds, incorporating a stronger, more polar solvent like methanol is effective.[1] A common starting point is to add methanol to dichloromethane or ethyl acetate, beginning with a small percentage (e.g., 1-5%) and gradually increasing it.
-
Use a Mobile Phase Modifier: Since benzimidazoles are basic, adding a small amount of a basic modifier to the mobile phase can help to disrupt the strong interaction with the acidic silica gel. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock can be added to your primary eluent (e.g., dichloromethane).[1][2] For acidic benzimidazole derivatives, adding a small amount of acetic acid can be beneficial.[1]
-
Change the Stationary Phase: If modifying the mobile phase is not successful, consider switching to a different purification method better suited for polar compounds, such as reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][3]
Q2: I'm observing significant peak tailing for my benzimidazole compound during chromatography. What causes this and how can I fix it?
A: Peak tailing is often caused by strong, non-ideal interactions between the basic benzimidazole and the acidic silanol groups on the surface of the silica gel. To mitigate this:
-
Add a Basic Modifier: As mentioned above, adding a competing base like triethylamine (TEA) (typically 0.1-2%) or ammonium hydroxide to your mobile phase can mask the active silanol sites, leading to more symmetrical peaks.[4]
-
Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with your mobile phase containing a small percentage of triethylamine to neutralize the acidic sites.[4]
-
Adjust Mobile Phase pH: In reversed-phase HPLC, controlling the pH of the mobile phase is critical. For basic benzimidazoles, operating at a low pH (e.g., 2.5-4) will protonate the compound and minimize unwanted interactions with residual silanols.[4][5]
Q3: My purified benzimidazole is still yellow/brown. How can I remove persistent colored impurities?
A: Colored impurities in benzimidazole syntheses often arise from the oxidation of starting materials like o-phenylenediamines.[6] Here are effective decolorization techniques:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, dissolve your crude product in a suitable hot solvent and add a small amount of activated carbon.[6][7] After stirring for 5-15 minutes, remove the carbon by hot filtration through a pad of celite. Be aware that excessive charcoal can adsorb your product, reducing the yield.[7]
-
Recrystallization: A carefully chosen recrystallization can often leave colored impurities behind in the mother liquor.
Q4: What are the best starting points for choosing a purification method for a new polar benzimidazole?
A: A multi-step approach is often most effective:
-
Acid-Base Extraction: This is a highly effective initial cleanup step. Dissolve your crude material in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). Your basic benzimidazole will move to the aqueous layer, leaving many non-basic impurities behind.[8] You can then basify the aqueous layer to precipitate your purified product.[8]
-
Recrystallization: If the product from the extraction is a solid, recrystallization is an excellent and scalable purification technique.[8] Test a range of solvents to find one that dissolves your compound when hot but provides low solubility when cold.[8] Common solvents for benzimidazoles include ethanol/water or ethyl acetate/hexane mixtures.[8]
-
Chromatography: If impurities remain, chromatography is the next step. For highly polar benzimidazoles, consider starting with reversed-phase flash chromatography or HILIC, as these are often more effective than normal-phase silica gel chromatography.[3]
Troubleshooting Guides
Issue 1: Low or No Recovery After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound is irreversibly adsorbed onto the silica gel. | Check the stability of your compound on silica using a 2D TLC.[2] Spot your compound, run the plate, dry it, then rotate it 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, your compound is degrading.[1] Consider deactivating the silica with triethylamine or using an alternative stationary phase like alumina or reversed-phase silica.[2][4] |
| Compound precipitated on the column during loading. | This can happen if the sample is dissolved in a strong solvent but the mobile phase is much less polar.[1] Use a "dry loading" technique: dissolve your compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[1][9] |
| Incorrect mobile phase composition. | Double-check that you prepared the eluent correctly.[2] If your compound is very polar, you may need to use a much stronger solvent system than anticipated (e.g., with high percentages of methanol).[1] |
Issue 2: Poor Separation Between Product and Impurities
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase. | The polarity of the eluent may be too high, causing all compounds to elute together. Systematically screen different solvent systems using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurities.[1] |
| Column Overloading. | Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample. A general rule is to use a silica-to-sample mass ratio of at least 50:1. |
| Incorrect Flow Rate. | If the flow rate is too fast, compounds do not have sufficient time to equilibrate between the stationary and mobile phases, leading to poor separation.[9] Reduce the flow rate. |
| Similar Polarity of Compounds. | The product and impurities may have very similar polarities.[6] Consider a different chromatographic technique. If you are using normal-phase, try reversed-phase or HILIC, as the alternative retention mechanisms may provide better separation.[10] |
Data Presentation
Table 1: Comparison of Chromatographic Methods for Polar Benzimidazoles
| Method | Stationary Phase | Typical Mobile Phase | Principle | Best For | Common Issues |
| Normal-Phase Chromatography (NPC) | Polar (e.g., Silica Gel, Alumina) | Non-polar to moderately polar (e.g., Hexane/Ethyl Acetate, DCM/Methanol) | Adsorption | Less polar compounds; separation of isomers. | Strong retention, peak tailing, and degradation of very polar/basic compounds.[1][2] |
| Reversed-Phase Chromatography (RPC) | Non-polar (e.g., C18-silica) | Polar (e.g., Water/Acetonitrile, Water/Methanol) with pH modifiers (e.g., Formic Acid, Ammonium Acetate) | Partitioning | Highly polar, water-soluble compounds that are poorly retained in NPC.[3] | Poor retention of non-polar compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Silica, Amide, Zwitterionic) | High organic content with a small amount of aqueous buffer (e.g., >70% Acetonitrile) | Partitioning into a water-enriched layer on the stationary phase surface.[10][11] | Very polar, hydrophilic compounds that have little or no retention in RPC.[11] | Requires long equilibration times; sensitive to water content in the sample and mobile phase. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification of a Basic Benzimidazole
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated benzimidazole product will move into the aqueous layer.[8]
-
Combine and Wash: Combine the aqueous layers and perform a back-extraction with the organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper).[8]
-
Precipitation and Isolation: The neutral benzimidazole should precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold deionized water, and dry thoroughly.[8]
Protocol 2: Dry Loading for Normal-Phase Column Chromatography
-
Dissolution: Dissolve the crude benzimidazole product in a suitable solvent (e.g., DCM, acetone, or methanol).[9]
-
Adsorption onto Silica: To the solution, add silica gel (approximately 10-20 times the mass of your sample).[1][9]
-
Solvent Removal: Evaporate the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.[1][9]
-
Column Loading: Carefully add the silica-adsorbed sample powder to the top of the packed chromatography column.
-
Elution: Add a protective layer of sand on top of the sample layer and begin eluting with the chosen mobile phase.[1]
Protocol 3: General Method for Reversed-Phase Flash Chromatography
-
Column Selection: Choose a C18-functionalized silica gel cartridge with a size appropriate for your sample mass.
-
Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Equilibration: Equilibrate the column with a starting mixture of high polarity (e.g., 95% Solvent A / 5% Solvent B).
-
Sample Loading: Dissolve the sample in a minimal amount of a strong solvent (like DMSO, DMF, or methanol) and inject it onto the column. If solubility is an issue, a DMSO solution is often effective.
-
Elution: Run a linear gradient from your starting conditions to a lower polarity (e.g., 5% Solvent A / 95% Solvent B) over a suitable number of column volumes.[3]
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting strong retention in normal-phase chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antimicrobial Potential of the Benzimidazole Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole analogs compared to standard antimicrobial agents. A lower MIC value indicates greater potency.
Table 1: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-substituted-1H-benzimidazole (1c) | 4 | 4 | >128 | >128 | [1] |
| 1,2-disubstituted benzimidazole (5a) | Good Activity | - | Good Activity | - | [1] |
| 1,2-disubstituted benzimidazole (5b) | Good Activity | - | Good Activity | - | [1] |
| 1,2-disubstituted benzimidazole (5c) | Good Activity | - | Good Activity | - | [1] |
| 2-Arylbenzimidazole | 3.12 | - | - | - | [2] |
| Ciprofloxacin (Standard) | ≤1 | - | ≤1 | - | [1] |
| Ampicillin (Standard) | 2 | - | >128 | >128 | [1] |
Note: "Good Activity" indicates significant inhibition, but specific MIC values were not provided in the cited source. "-" indicates data not available.
Table 2: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 2-substituted-1H-benzimidazole (1c) | 22-28 | 10-15 | [1] |
| Benzimidazole derivative (4a) | 6.25 | - | [1] |
| Benzimidazole derivative (4b) | 12.5 | - | [1] |
| Fluconazole (Standard) | 6.25 | - | [1] |
| Miconazole (Standard) | 3.125 | - | [1] |
Note: "-" indicates data not available.
Mechanism of Action: Targeting Bacterial DNA Gyrase
Several benzimidazole derivatives have been shown to exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA during replication.[3] This mechanism is shared with the well-established quinolone class of antibiotics. The inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.
Caption: Inhibition of bacterial DNA gyrase by benzimidazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial activity of chemical compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
1. Preparation of Materials:
-
Microorganism: A standardized suspension of the test bacterium or fungus is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Test Compound: A stock solution of the benzimidazole derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted in the broth medium to obtain a range of concentrations.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.
2. Assay Procedure:
-
A 96-well microtiter plate is used. Each well is filled with 100 µL of the broth medium.
-
100 µL of the serially diluted test compound is added to the respective wells.
-
10 µL of the standardized microbial inoculum is added to each well (except the negative control).
3. Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-24 hours for bacteria and at a suitable temperature and duration for fungi.
4. Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Caption: Experimental workflow for MIC determination by broth microdilution.
Determination of Zone of Inhibition by Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative method used to assess the antimicrobial susceptibility of a microorganism to a test compound.
1. Preparation of Materials:
-
Microorganism: A standardized inoculum of the test bacterium or fungus is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) in a Petri dish.
-
Test Compound: A solution of the benzimidazole derivative at a known concentration is prepared.
2. Assay Procedure:
-
Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
A defined volume (e.g., 100 µL) of the test compound solution is added to each well.
-
A positive control (a standard antibiotic solution) and a negative control (the solvent used to dissolve the compound) are also added to separate wells.
3. Incubation:
-
The Petri dishes are incubated at an appropriate temperature and for a suitable duration for the specific microorganism.
4. Data Interpretation:
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates a higher susceptibility of the microorganism to the test compound.
Caption: Workflow for the agar well diffusion assay.
Conclusion
The available data strongly supports the benzimidazole scaffold as a promising starting point for the development of novel antimicrobial agents. Derivatives of this core structure have demonstrated significant activity against a variety of clinically relevant bacteria and fungi. While specific antimicrobial data for 1H-benzimidazole-5-carbohydrazide remains to be elucidated, the broader evidence suggests that further investigation into this and related compounds is warranted. The provided experimental protocols offer a standardized approach for researchers to validate the antimicrobial potential of new chemical entities within this promising class.
References
- 1. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Comparative Analysis of 1H-Benzimidazole-5-carbohydrazide and Quinolone Antibacterial Agents
In the landscape of antibacterial drug discovery, the quest for novel scaffolds with potent efficacy against resistant pathogens is perpetual. This guide provides a comparative analysis of 1H-benzimidazole-5-carbohydrazide, a member of the versatile benzimidazole class of heterocyclic compounds, and the well-established quinolone family of antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development endeavors.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between these two classes of compounds lies in their mechanism of action. Quinolones have a well-defined target, while the precise antibacterial mechanism of this compound is less elucidated and appears to be part of the broader, multi-faceted bioactivity of the benzimidazole scaffold.
Quinolone Antibacterial Agents: Quinolones are bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-stranded DNA breaks, triggering the SOS response and ultimately resulting in bacterial cell death.[1][5] The primary target varies between bacterial types, with DNA gyrase being the main target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[3]
This compound: The benzimidazole core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[6][7] While the specific antibacterial mechanism of this compound is not as definitively characterized as that of quinolones, the broader benzimidazole class has been shown to exert its antimicrobial effects through various mechanisms. These can include the inhibition of microbial growth by targeting cell wall synthesis, DNA replication, or energy metabolism.[8] Some benzimidazole derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, suggesting a potential for membrane-disrupting activity.[7] The carbohydrazide moiety may also contribute to its activity, potentially through chelation of essential metal ions or by acting as a reactive intermediate.
Comparative Antibacterial Performance: A Look at the Data
Direct, head-to-head comparative studies of this compound and quinolones under identical experimental conditions are limited in the public domain. However, by collating data from various studies, a general performance comparison can be drawn based on Minimum Inhibitory Concentration (MIC) values. It is crucial to note that MIC values can vary based on the specific bacterial strain, inoculum size, and testing methodology.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Class | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| 1H-Benzimidazole Derivatives | 2 - >1000 | 0.156 - >1000 | 25 - >1000 | >1000 |
| Quinolones (e.g., Ciprofloxacin) | 0.03 - 1 | 0.125 - 8 | ≤0.5 - 1 | 0.125 |
Note: The data for 1H-benzimidazole derivatives represents a range observed for various substituted compounds within this class, as specific data for the parent carbohydrazide is sparse. Quinolone data is representative of a commonly used fluoroquinolone.
The available data suggests that while certain benzimidazole derivatives can exhibit potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus[9], their activity against Gram-negative organisms, especially those with robust efflux pump systems, can be limited.[10] In contrast, later-generation quinolones, such as ciprofloxacin, generally display broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11][12]
Experimental Protocols: A Guide to In Vitro Assessment
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method, a standard procedure in microbiology.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and quinolones)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth. b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
Inoculation and Incubation: a. Transfer a fixed volume of each antimicrobial dilution to the wells of the final test plate. b. Add an equal volume of the prepared bacterial inoculum to each well. c. Include a positive control (bacteria in broth without antimicrobial agent) and a negative control (broth only). d. Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
Conclusion and Future Directions
Quinolones represent a mature class of broad-spectrum antibiotics with a well-understood mechanism of action. However, the rise of quinolone resistance necessitates the exploration of new chemical scaffolds.[1][13] this compound and its derivatives present a promising, albeit less characterized, alternative. The benzimidazole core's ability to interact with multiple targets may offer an advantage in overcoming resistance mechanisms that affect single-target agents.
Future research should focus on:
-
Elucidating the precise antibacterial mechanism of action of this compound to identify its specific molecular targets.
-
Conducting direct comparative studies against a panel of clinically relevant, including resistant, bacterial strains to accurately benchmark its performance against quinolones.
-
Structure-activity relationship (SAR) studies to optimize the benzimidazole scaffold for improved potency and spectrum of activity.
By systematically investigating these areas, the potential of this compound as a lead compound for the development of next-generation antibacterial agents can be fully realized.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. smj.org.sa [smj.org.sa]
- 13. academic.oup.com [academic.oup.com]
Comparative Analysis of Anticancer Efficacy: 1H-Benzimidazole-5-Carbohydrazide Derivatives vs. Paclitaxel
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anticancer properties of 1H-benzimidazole-5-carbohydrazide derivatives and the well-established chemotherapeutic agent, paclitaxel. While direct head-to-head studies are limited, this document synthesizes available data to offer insights into their respective mechanisms of action, cytotoxic effects, and the experimental methodologies used for their evaluation.
The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer effects.[1][2] Derivatives of this compound are being explored as potential anticancer agents, with some exhibiting promising activity against various cancer cell lines.[3][4] Paclitaxel, a member of the taxane class of drugs, is a widely used and potent anticancer agent for a range of solid tumors.[5][6]
Mechanism of Action: A Tale of Two Microtubule-Targeting Agents
While both paclitaxel and certain benzimidazole derivatives target the microtubule network, a critical component of the cell's cytoskeleton, their mechanisms of action are fundamentally different.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel is renowned for its unique ability to stabilize microtubules.[7] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and inhibiting their disassembly.[7][8] This excessive stabilization disrupts the normal dynamic instability of microtubules, which is essential for their function during cell division. The formation of non-functional microtubule bundles leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6][8]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
1H-Benzimidazole Derivatives: The Microtubule Destabilizers and More
In contrast to paclitaxel, several benzimidazole derivatives act as microtubule destabilizers, inhibiting tubulin polymerization.[1][9] This action also disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. For instance, nocodazole, a well-known benzimidazole derivative, functions as a tubulin destabilizer.[1] Some 1H-benzimidazol-2-yl hydrazones have been shown to slow down tubulin polymerization, similar to other colchicine-binding site inhibitors.[10]
Beyond microtubule inhibition, benzimidazole derivatives exhibit a broader range of anticancer mechanisms, including:
-
Kinase Inhibition: Targeting key signaling pathways involved in cell proliferation and survival, such as BRAF, EGFR, and VEGFR-2.[3][11]
-
PARP Inhibition: Interfering with DNA repair mechanisms, which can be particularly effective in cancers with existing DNA repair deficiencies.[1]
-
Topoisomerase Inhibition: Preventing the proper unwinding of DNA during replication and transcription.[3]
Caption: Diverse anticancer mechanisms of benzimidazole derivatives.
Quantitative Data on Anticancer Efficacy
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected benzimidazole derivatives and paclitaxel against various human cancer cell lines. It is important to note that these results are from different studies and direct comparisons should be made with caution.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-rhodanine conjugate | Human Lymphoma (Raji) | Not specified | [1] |
| Benzimidazole-acridine derivative (8I) | Leukemia (K562) | 2.68 | [1] |
| Benzimidazole-acridine derivative (8I) | Hepatocellular Carcinoma (HepG-2) | 8.11 | [1] |
| N'-(3,4,5-Trimethoxybenzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5 carbohydrazide (4h) | Not specified | Not specified | [3] |
| Benzimidazole derivative (BNZ-111) | Paclitaxel-resistant Ovarian Cancer (HeyA8-MDR) | Strong cytotoxicity | [12] |
| Benzimidazole derivative (BNZ-111) | Paclitaxel-resistant Ovarian Cancer (SKOV3-TR) | Strong cytotoxicity | [12] |
| 1H-benzimidazol-2-yl hydrazones | Breast Cancer (MCF-7) | 16.54 - 95.54 µg/mL | [13] |
Table 2: Anticancer Activity of Paclitaxel
| Cancer Cell Line | IC50 (nM) | Reference |
| Ovarian Cancer (A2780/S) | <100 | [9] |
| Paclitaxel-resistant Ovarian Cancer (A2780/T) | >100 | [9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
A notable study demonstrated that the benzimidazole derivative BNZ-111 was effective in paclitaxel-resistant ovarian cancer cell lines, suggesting it may bypass the resistance mechanisms that affect paclitaxel.[12]
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the anticancer efficacy of compounds. Below are detailed methodologies for key experiments.
1. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[16]
-
Add MTT solution (e.g., 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[16][17]
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16]
-
Measure the absorbance at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[16][17]
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
-
Caption: Workflow for a typical MTT cytotoxicity assay.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[18][19]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[18]
-
Procedure:
-
Induce apoptosis in cells by treating them with the test compound.
-
Harvest and wash the cells with cold phosphate-buffered saline (PBS).[19]
-
Resuspend the cells in 1X Binding Buffer.[19]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[18]
-
Incubate for 15-20 minutes at room temperature in the dark.[19]
-
Analyze the stained cells by flow cytometry.[18]
-
The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[19]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Principle: PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.
-
Procedure:
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[20][21] This step is crucial for allowing PI to enter and stain the nuclear DNA.
-
Wash the fixed cells with PBS to remove the ethanol.[20]
-
Treat the cells with RNase A to degrade any RNA, as PI can also bind to double-stranded RNA.[21]
-
Stain the cells with a PI solution.[21]
-
Analyze the DNA content of the cells using a flow cytometer.[20]
-
Conclusion
The comparison between this compound derivatives and paclitaxel reveals distinct yet convergent approaches to cancer therapy. Paclitaxel's potent microtubule-stabilizing activity has established it as a cornerstone of chemotherapy. However, the emergence of drug resistance remains a significant clinical challenge.
This compound and its related derivatives represent a versatile class of compounds with a broader range of anticancer mechanisms. Their ability to act as microtubule destabilizers, kinase inhibitors, and PARP inhibitors offers multiple avenues for therapeutic intervention. The efficacy of certain benzimidazole derivatives in paclitaxel-resistant cell lines is particularly promising, suggesting they may provide a valuable alternative or complementary strategy in the treatment of resistant cancers.[12]
Further research, including direct comparative studies and in vivo experiments, is necessary to fully elucidate the therapeutic potential of this compound derivatives and to identify lead candidates for clinical development. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-cancer effects of benzimidazole derivative BNZ-111 on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. vet.cornell.edu [vet.cornell.edu]
Structure-activity relationship (SAR) studies of 1H-benzimidazole-5-carbohydrazide analogs.
A Comprehensive Comparison of 1H-Benzimidazole-5-Carbohydrazide Analogs: Structure-Activity Relationship (SAR) Studies
The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.[1][2] This guide focuses on the structure-activity relationship (SAR) studies of this compound analogs, providing a comparative analysis of their performance based on available experimental data. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to guide future design and optimization of this promising class of compounds.
Data Presentation: Comparative Biological Activity
The biological activities of various this compound analogs are summarized below. The data is compiled from multiple studies and presented in tabular format for ease of comparison.
Anticancer Activity
Several studies have explored the anticancer potential of 1H-benzimidazole derivatives. For instance, certain analogs have shown significant cytotoxicity against various cancer cell lines.[3][4] The following table summarizes the in vitro anticancer activity of representative compounds.
| Compound ID | R Group at N-1 | R' Group at carbohydrazide | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | H | 3,4,5-trimethoxyphenyl | HepG-2 | 8.34 | [5] |
| 5a | H | 3,4,5-trimethoxyphenyl | HCT-116 | 3.87 | [5] |
| 5a | H | 3,4,5-trimethoxyphenyl | MCF-7 | 5.21 | [5] |
| 5a | H | 3,4,5-trimethoxyphenyl | HeLa | 6.98 | [5] |
| 6g | H | 4-chlorophenyl | HepG-2 | 10.92 | [5] |
| 6g | H | 4-chlorophenyl | HCT-116 | 3.34 | [5] |
| 6g | H | 4-chlorophenyl | MCF-7 | 4.18 | [5] |
| 6g | H | 4-chlorophenyl | HeLa | 7.65 | [5] |
| 5h | H | 3,4-dichlorophenyl | VEGFR-2 (enzyme) | 0.049 | [6] |
| 5j | H | 4-chlorophenyl | VEGFR-2 (enzyme) | 0.098 | [6] |
| 5c | H | 4-methoxyphenyl | VEGFR-2 (enzyme) | 0.915 | [6] |
SAR Insights for Anticancer Activity:
-
The substitution pattern on the phenyl ring of the carbohydrazide moiety significantly influences anticancer activity.
-
The presence of electron-withdrawing groups, such as chloro and trimethoxy groups, on the phenyl ring appears to be favorable for cytotoxicity.[5][6]
-
Specifically, compound 5h with 3,4-dichloro substitution showed potent VEGFR-2 inhibition, comparable to the standard drug sorafenib, suggesting that targeting angiogenesis is a key mechanism of action for these compounds.[6]
Antimicrobial Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[1][2] The following table presents the minimum inhibitory concentration (MIC) values of selected this compound analogs against various bacterial and fungal strains.
| Compound ID | R Group at N-1 | R' Group at carbohydrazide | Microbial Strain | MIC (µg/mL) | Reference |
| 9 | propyl | N-arylidene | S. aureus | 3.12 | [7][8] |
| 9 | propyl | N-arylidene | B. subtilis | 3.12 | [7][8] |
| 9 | propyl | N-arylidene | E. coli | 3.12 | [7][8] |
| 9 | propyl | N-arylidene | C. albicans | 3.12 | [7][8] |
| 4a | H | 2-hydroxyphenyl | B. subtilis | 12.5 | [2] |
| 4a | H | 2-hydroxyphenyl | P. aeruginosa | 25 | [2] |
| 4a | H | 2-hydroxyphenyl | C. albicans | 6.25 | [2] |
| 4b | H | 4-hydroxyphenyl | C. albicans | 12.5 | [2] |
SAR Insights for Antimicrobial Activity:
-
The introduction of an N-arylidene group at the carbohydrazide moiety in compound 9 resulted in potent and broad-spectrum antimicrobial activity.[7][8]
-
For compounds 4a and 4b , the position of the hydroxyl group on the phenyl ring influenced antifungal activity against C. albicans, with the ortho-hydroxy analog showing higher potency.[2]
Antimalarial and Antitubercular Activity
Certain this compound derivatives have been investigated for their activity against Plasmodium falciparum and Mycobacterium tuberculosis.
| Compound ID | R Group at 2-position | R' Group at carbohydrazide | Target | Activity | Reference |
| 3a | 5-nitrofuran | H | P. berghei (in vivo) | Active (comparable to chloroquine) | [9] |
| 6i | 5-nitrothiophene | Substituted phenyl | P. berghei (in vivo) | Active (comparable to chloroquine) | [9] |
| 5b | 5-nitrofuran | Substituted phenyl | MDR-MTB | Better than rifampin | [9] |
SAR Insights for Antimalarial and Antitubercular Activity:
-
The presence of a 5-nitrofuran or 5-nitrothiophene moiety at the 2-position of the benzimidazole ring is crucial for antimalarial and antitubercular activities.[9]
-
Compound 3a emerged as a promising antimalarial agent, while 5b showed significant activity against multidrug-resistant M. tuberculosis.[9]
Experimental Protocols
Detailed methodologies for the synthesis of the core scaffold and key biological assays are provided below.
General Synthesis of this compound
The synthesis of this compound analogs typically involves a multi-step process. A general synthetic route is outlined below.
Workflow for Synthesis of this compound Analogs
Caption: A generalized workflow for the synthesis of this compound analogs.
Step 1: Synthesis of 1H-Benzimidazole-5-carboxylic acid A mixture of an appropriately substituted o-phenylenediamine and a dicarboxylic acid is heated, often under acidic conditions (e.g., in the presence of polyphosphoric acid or mineral acids), to yield the corresponding 1H-benzimidazole-5-carboxylic acid.
Step 2: Esterification The resulting carboxylic acid is then esterified, typically by refluxing with methanol in the presence of a catalytic amount of sulfuric acid, to produce the methyl ester.
Step 3: Hydrazinolysis The methyl ester is treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the core intermediate, this compound.
Step 4: Synthesis of Schiff Base Analogs The final analogs are often synthesized by condensing the carbohydrazide with various aromatic aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to form the corresponding Schiff bases (N-arylidene derivatives).
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay
Caption: A standard workflow for determining the in vitro anticancer activity using the MTT assay.
Protocol:
-
Cancer cells are seeded in 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Experimental Workflow for Broth Microdilution Assay
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Logical Relationships
The anticancer activity of some 1H-benzimidazole analogs has been linked to the inhibition of specific signaling pathways involved in tumor growth and angiogenesis. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Signaling Pathway Inhibition
Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by this compound analogs.
This guide provides a comparative overview of the structure-activity relationships of this compound analogs, supported by quantitative data and experimental protocols. The presented information highlights the therapeutic potential of this scaffold and offers a foundation for the rational design of new and more potent drug candidates.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 1H-Benzimidazole-5-Carbohydrazide Antimalarial Activity: A Comparative Guide
This guide provides an objective comparison of the in vivo antimalarial activity of 1H-benzimidazole-5-carbohydrazide derivatives with other antimalarial agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and mechanisms of action to aid researchers, scientists, and drug development professionals.
Comparative Analysis of In Vivo Efficacy and Cytotoxicity
A series of N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives have been synthesized and evaluated for their antimalarial activity. Among these, compounds 3a (N'-benzylidene-2-(5-nitrofuran-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide) and 6i (N'-((5-nitrothiophen-2-yl)methylene)-2-(5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide) emerged as the most promising candidates from in vivo studies using a murine malaria model.[1] Their efficacy is comparable to the established antimalarial drug, chloroquine.[1]
The following tables summarize the in vivo antimalarial activity and in vitro cytotoxicity of these benzimidazole derivatives compared to standard antimalarial drugs, chloroquine and artesunate.
Table 1: In Vivo Antimalarial Activity against Plasmodium berghei in Mice (Peter's 4-day Suppressive Test)
| Compound | Dose (mg/kg/day) | Route of Administration | % Parasitemia Suppression | Reference |
| Compound 3a | 50 | Oral | 98.6 | [1] |
| Compound 6i | 50 | Oral | 99.2 | [1] |
| Chloroquine | 5 | Oral | 100 | [1] |
| Artesunate | 5 | Intraperitoneal | >90 |
Table 2: In Vitro Cytotoxicity against Mammalian Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3a | Vero | >100 | [1] |
| Compound 6i | Vero | >100 | [1] |
| Chloroquine | H9C2 | 17.1 | [2] |
| HEK293 | 9.88 | [2] | |
| IEC-6 | 17.38 | [2] | |
| Vero | 92.35 | [2] | |
| ARPE-19 | 49.24 | [2] | |
| Artesunate | UWB1 | 26.91 | |
| Caov-3 | 15.17 | ||
| OVCAR-3 | 4.67 | ||
| J-Jhan | <5 | ||
| J16 | <5 | ||
| H69 | <5 | ||
| SK-Mel-28 | 94 |
Experimental Protocols
In Vivo Antimalarial Activity: Peter's 4-day Suppressive Test
This standard method evaluates the schizonticidal activity of a compound against an early-stage infection.
Objective: To assess the ability of a test compound to suppress the proliferation of Plasmodium parasites in mice.
Animal Model: Swiss albino mice (20-25 g).
Parasite Strain: Chloroquine-sensitive Plasmodium berghei.
Procedure:
-
Infection: Mice are inoculated intraperitoneally (IP) with 0.2 mL of a suspension containing 1 x 10^7 P. berghei-parasitized red blood cells.
-
Drug Administration: Two hours post-infection (Day 0), the first dose of the test compound or control is administered orally (p.o.) or via the desired route. Treatment is continued once daily for four consecutive days (Day 0 to Day 3).
-
Test Groups: Receive varying doses of the benzimidazole derivatives.
-
Positive Control Group: Receives a standard antimalarial drug (e.g., chloroquine at 5 mg/kg/day).
-
Negative Control Group: Receives the vehicle used to dissolve the compounds.
-
-
Monitoring Parasitemia: On Day 4 post-infection, thin blood smears are prepared from the tail vein of each mouse.
-
Staining and Microscopy: The blood smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by counting at least 1000 erythrocytes under a microscope.
-
Calculation of Suppression: The average parasitemia of the control group is taken as 100%, and the percentage of suppression for each test group is calculated.
Visualizations
Experimental Workflow for In Vivo Antimalarial Screening
Caption: Workflow of the Peter's 4-day suppressive test for in vivo antimalarial screening.
Proposed Mechanism of Action: Inhibition of Hemozoin Formation
The antimalarial activity of the this compound derivatives is suggested to be mediated through the inhibition of β-hematin (hemozoin) formation.[1] This is a crucial detoxification pathway for the malaria parasite.
Caption: Inhibition of hemozoin formation by this compound derivatives.
Mechanism of Action of Comparator Drugs
For a comprehensive understanding, the mechanisms of action for the comparator drugs, chloroquine and artesunate, are illustrated below.
Caption: Mechanisms of action for chloroquine and artesunate.
References
Comparative Analysis of 1H-Benzimidazole-5-Carbohydrazide Derivatives in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial performance of 1H-benzimidazole-5-carbohydrazide derivatives, with a focus on their activity against susceptible and potentially resistant microbial strains. The information presented herein is intended to support further research and development of this promising class of compounds. While direct and extensive cross-resistance studies on this specific scaffold are limited in publicly available literature, this guide synthesizes existing data on their antimicrobial activity and draws comparisons with other benzimidazole derivatives and standard antimicrobial agents.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivatives has been evaluated against a panel of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their potency.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in μg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 7p | 3.12 | 6.25 | 6.25 | 12.5 |
| 7d | 6.25 | 12.5 | 12.5 | 25 |
| 7f | 12.5 | 25 | 25 | 50 |
| 7h | 6.25 | 12.5 | 12.5 | 25 |
| Ciprofloxacin (Standard) | 3.12 | 3.12 | 6.25 | 6.25 |
Data sourced from Vasantha et al., 2015.[1][2]
Table 2: Antifungal Activity of this compound Derivatives (MIC in μg/mL)
| Compound ID | Aspergillus niger | Candida albicans |
| 7p | 3.12 | 6.25 |
| 7d | 3.12 | 12.5 |
| 7f | 3.12 | 12.5 |
| 7h | 3.12 | 6.25 |
| Griseofulvin (Standard) | 6.25 | - |
| Fluconazole (Standard) | - | 6.25 |
Data sourced from Vasantha et al., 2015.[1][2]
Note: The specific substitutions on the arylidene moiety of compounds 7d, 7f, 7h, and 7p are detailed in the original publication by Vasantha et al. (2015). Compound 7p demonstrated the most promising broad-spectrum activity.[2]
Cross-Resistance Potential
While the direct cross-resistance profiles of this compound derivatives have not been extensively studied, research on the broader benzimidazole class provides valuable insights. Benzimidazole derivatives have shown efficacy against multidrug-resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant fungi.[3][4][5] The mechanisms of action, which can include inhibition of DNA synthesis, enzyme function, and ergosterol biosynthesis, suggest that these compounds may circumvent some existing resistance mechanisms.[1][6] However, the potential for cross-resistance with other agents that share similar targets cannot be ruled out. Further studies are warranted to evaluate the activity of this compound derivatives against well-characterized resistant clinical isolates.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of these compounds.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Induction of In Vitro Resistance
This protocol describes a method for inducing resistance in a bacterial strain to a test compound.
-
Initial MIC Determination: Determine the baseline MIC of the test compound against the susceptible bacterial strain using the broth microdilution method.
-
Serial Passage: Inoculate a culture of the bacteria in a sub-inhibitory concentration (e.g., 0.5 x MIC) of the test compound.
-
Incubation: Incubate the culture under appropriate conditions until turbidity is observed.
-
Subsequent Passages: After incubation, dilute the culture and use it to inoculate fresh medium containing a two-fold higher concentration of the test compound.
-
Repeat: Repeat the process of serial passage and increasing compound concentration for a number of passages or until a significant increase in the MIC is observed.
-
Confirmation of Resistance: After the final passage, determine the MIC of the passaged strain and compare it to the baseline MIC of the parent strain. A significant increase indicates the development of resistance.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the evaluation of this compound derivatives.
Proposed Mechanism of Action
Caption: Proposed mechanisms of antimicrobial action for benzimidazole derivatives.
References
- 1. Benzimidazole analogues as efficient arsenals in war against methicillin-resistance staphylococcus aureus (MRSA) and its SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [bradscholars.brad.ac.uk]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1H-Benzimidazole-5-Carbohydrazide Derivatives Against Standard Antitubercular Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitubercular performance of novel 1H-benzimidazole-5-carbohydrazide derivatives against standard antitubercular drugs. The data presented is based on published experimental findings, offering a comprehensive overview for researchers in the field of tuberculosis drug discovery.
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) necessitates the development of new therapeutic agents. This guide focuses on a series of N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives and benchmarks their efficacy and safety against first-line antitubercular drugs, isoniazid and rifampicin. While most derivatives in the series demonstrated moderate activity, specific compounds have shown promising results, particularly against resistant strains. Notably, one derivative, designated as Compound 5b , exhibited superior activity against a multidrug-resistant strain of M. tuberculosis when compared to rifampicin, alongside a favorable safety profile.[1]
Comparative Data on Antitubercular Activity
The antitubercular activity of the benzimidazole-5-carbohydrazide derivatives was evaluated against the drug-sensitive H37Rv strain and a multidrug-resistant (MDR) clinical isolate of M. tuberculosis. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for each compound and compared with standard drugs.
| Compound/Drug | M. tuberculosis H37Rv (MIC in µg/mL) | M. tuberculosis (MDR Strain) (MIC in µg/mL) |
| This compound Derivatives | ||
| Compound 3a | >50 | >50 |
| Compound 5a | >50 | >50 |
| Compound 5b | 12.5 | 6.25 |
| Compound 6g | >50 | >50 |
| Standard Antitubercular Drugs | ||
| Isoniazid | 0.03 - 0.1[2][3] | > 1.0 (moderate to high resistance)[2][4] |
| Rifampicin | 0.12 - 0.25[3] | > 1.0[4] |
MDR Strain: A clinical isolate resistant to isoniazid and rifampicin.
Cytotoxicity and Selectivity Index
To assess the potential for therapeutic use, the cytotoxicity of the benzimidazole derivatives was determined against a panel of human cell lines. The 50% inhibitory concentration (IC50) was established, and the Selectivity Index (SI) was calculated as the ratio of IC50 to MIC. A higher SI value indicates greater selectivity for the mycobacteria over host cells.
| Compound/Drug | Cytotoxicity (IC50 in µM) against Vero Cells | Selectivity Index (SI) vs. H37Rv | Selectivity Index (SI) vs. MDR Strain |
| This compound Derivatives | |||
| Compound 3a | >250 | - | - |
| Compound 5b | >250 | >20 | >40 |
| Compound 6i | >250 | - | - |
| Standard Antitubercular Drugs | |||
| Isoniazid | ~76,000 (in HepG2 cells)[5] | High | Low to Moderate |
| Rifampicin | >100 (in VERO cells)[6] | High | Low |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
-
Inoculum Preparation : M. tuberculosis (H37Rv or MDR strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted 1:50.
-
Plate Setup : 100 µL of sterile Middlebrook 7H9 broth is added to all wells of a 96-well plate. The test compounds and standard drugs are serially diluted in the wells.
-
Inoculation : 100 µL of the prepared bacterial inoculum is added to each well.
-
Incubation : The plate is sealed and incubated at 37°C for 7 days.
-
Alamar Blue Addition : A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.
-
Result Interpretation : The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is determined as the lowest drug concentration that prevents the color change.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding : Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation : The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Mechanism of Action and Signaling Pathways
While the precise molecular target of the this compound series has not been definitively elucidated, the broader class of benzimidazole derivatives has been shown to interfere with the biosynthesis of the mycobacterial cell wall.[7] A key target for many antitubercular benzimidazoles is the Mycolic acid transporter MmpL3, which is essential for the transport of mycolic acids, a critical component of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the formation of this protective layer, leading to bacterial cell death.
The diagram above illustrates the putative mechanism of action where this compound derivatives may inhibit the MmpL3 transporter, thereby disrupting the transport of trehalose monomycolate (TMM) across the inner membrane. This blockage prevents the incorporation of mycolic acids into the cell wall, compromising its integrity and leading to bacterial death.
Experimental Workflow
The screening and evaluation of novel antitubercular compounds typically follow a structured workflow, from initial activity screening to cytotoxicity assessment.
This workflow begins with the primary screening of the synthesized compounds against a drug-sensitive strain of M. tuberculosis. Active compounds are then further evaluated against resistant strains. Concurrently, cytotoxicity is assessed to determine the therapeutic window of the promising candidates. The final step involves the calculation of the selectivity index to identify lead compounds for further development.
References
- 1. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole-core as an antimycobacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Heterocyclic Tyrosine Kinase Inhibitors: Imatinib, Regorafenib, and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of three prominent heterocyclic compounds used in oncology: Imatinib, Regorafenib, and Sunitinib. All three are classified as tyrosine kinase inhibitors (TKIs), a class of targeted therapy that has revolutionized the treatment of various cancers. This document will delve into their distinct inhibitory profiles, the signaling pathways they modulate, and the experimental methodologies used to characterize their mechanisms.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Imatinib, Regorafenib, and Sunitinib against a panel of key tyrosine kinases. Lower IC50 values indicate greater potency. This data provides a quantitative comparison of their target specificities.
| Target Kinase | Imatinib IC50 (nM) | Regorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| BCR-ABL | ~600[1] | - | - |
| c-Kit | ~100[1] | 7[2][3] | - |
| PDGFRα | 71[4] | - | - |
| PDGFRβ | 607[4] | 22[2][3] | 2[5] |
| VEGFR1 | - | 13[2][3] | - |
| VEGFR2 | - | 4.2[2][3] | 80[5] |
| VEGFR3 | - | 46[2][3] | - |
| TIE2 | - | - | - |
| RET | - | 1.5[2][3] | - |
| BRAF | - | 28[2] | - |
| BRAF (V600E) | - | 19[2] | - |
| FLT3 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative compilation from publicly available sources.
Experimental Protocols
The characterization of the mechanism of action of these heterocyclic compounds relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinase (e.g., ABL, c-Kit, VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Imatinib, Regorafenib, Sunitinib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:5 serial dilutions.
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to each well of the plate.
-
Add the diluted test compound to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the recombinant kinase to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Reaction: Add a mixture of the kinase-specific substrate and ATP to all wells to start the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of target proteins within cells treated with a kinase inhibitor, providing evidence of target engagement and downstream signaling inhibition.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL, A431 for EGFR)
-
Cell culture medium and supplements
-
Test compound (e.g., Imatinib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 2 hours). Include a vehicle-treated control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CRKL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a loading control protein like GAPDH or β-actin.[8][9]
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by each compound and a general workflow for elucidating the mechanism of action of a novel heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Recommended controls for western blot | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. courses.edx.org [courses.edx.org]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Loading Controls for Western Blots [labome.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Head-to-Head Comparison of 1H-Benzimidazole-5-carbohydrazide Derivatives: A Guide for Researchers
A comprehensive analysis of the biological activities of various 1H-benzimidazole-5-carbohydrazide derivatives, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.
The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The addition of a carbohydrazide moiety at the 5-position has been a key strategy in the development of novel therapeutic agents. This guide provides a head-to-head comparison of different this compound derivatives, summarizing their performance in various biological assays based on published experimental data.
Antimicrobial Activity
A significant area of investigation for this compound derivatives has been their potential as antimicrobial agents.[1][3][4] Researchers have synthesized and evaluated numerous derivatives against a range of bacterial and fungal strains.
Comparative Data
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms.
| Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Derivative A (N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide) | Aspergillus niger | 3.12 | - | - | [4][5] |
| Most tested bacterial and fungal strains | 3.12 | - | - | [4][5] | |
| Derivative B (2-substituted-1H-benzimidazole derivative) | Aspergillus niger | 0.018 mM | Fluconazole | - | [4] |
| Derivative C (Purine benzimidazole hybrid) | Multidrug-resistant Staphylococcus aureus | 4 | Norfloxacin | 64 | [4] |
| Derivative D (α-aminonitrile based benzimidazole derivative) | Various bacterial species | 3.9 - 7.8 | - | - | [4] |
| Derivative E (this compound with 4-nitro substituent on phenyl ring) | Lanosterol 14α-demethylase (CYP51) | IC50: 0.19 | Fluconazole | IC50: 0.62 | [2] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the derivatives is commonly determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration.
-
Preparation of Test Compounds: The benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at a specified temperature (e.g., 37°C for bacteria, 28°C for fungi) for a defined period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Several this compound derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7][8] Their mechanisms of action often involve the inhibition of key enzymes or cellular processes crucial for cancer cell proliferation.[7]
Comparative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected derivatives against different human cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Derivative F (Fluoro aryl benzimidazole derivative) | HOS (Human osteosarcoma) | 1.8 | Roscovitine | 24.3 | [7] |
| G361 (Human melanoma) | 2.0 | Roscovitine | 22.4 | [7] | |
| MCF-7 (Human breast adenocarcinoma) | 2.8 | Roscovitine | 42 | [7] | |
| K-562 (Human myelogenous leukemia) | 7.8 | Roscovitine | 11 | [7] | |
| Derivative G (Benzimidazole derivative with sulfonamide moiety) | MGC-803 (Human gastric cancer) | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 | [7] |
| PC-3 (Human prostate cancer) | 5-FU | [7] | |||
| MCF-7 (Human breast adenocarcinoma) | 5-FU | [7] | |||
| Derivative H (Benzimidazole-triazole hybrid) | HCT-116 (Human colon cancer) | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 | [7] |
| HepG2 (Human liver cancer) | Doxorubicin | [7] | |||
| MCF-7 (Human breast adenocarcinoma) | Doxorubicin | [7] | |||
| HeLa (Human cervical cancer) | Doxorubicin | [7] | |||
| Derivative I (Chrysin benzimidazole derivative) | MFC (Murine forestomach carcinoma) | 25.72 ± 3.95 | - | - | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the derivatives against cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimalarial and Antitubercular Activities
Certain N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives have been investigated for their potential as antimalarial and antitubercular agents.[9][10]
Comparative Data
| Derivative | Activity | Key Findings | Reference Compound | Key Findings | Reference |
| Compound 3a | Antimalarial | Efficient as chloroquine in vivo | Chloroquine | Standard antimalarial | [9] |
| Compound 6i | Antimalarial | Efficient as chloroquine in vivo | Chloroquine | Standard antimalarial | [9] |
| Compound 5b | Antitubercular | Better activity against multidrug-resistant MTB strains | Rifampin | Standard antitubercular | [9] |
| Compounds 3a, 5a, 5f, 6g | Inhibition of β-hematin formation | Promising inhibitors | - | - | [9] |
Experimental Protocols
Inhibition of β-Hematin Formation (Antimalarial Assay)
This assay assesses the ability of the compounds to inhibit the formation of hemozoin (β-hematin), a crucial detoxification process for the malaria parasite.
-
Reaction Mixture: A solution of hemin is prepared in a suitable solvent. The test compounds at various concentrations are added to the hemin solution.
-
Initiation of Polymerization: The polymerization of hemin into β-hematin is initiated by the addition of an acetate solution and incubation at an elevated temperature.
-
Quantification: After incubation, the mixture is centrifuged, and the amount of β-hematin formed is quantified by measuring the absorbance of the remaining hemin in the supernatant.
Antitubercular Activity Assay
The antitubercular activity is typically evaluated by determining the MIC against Mycobacterium tuberculosis strains.
-
Culture Preparation: M. tuberculosis strains are grown in an appropriate liquid medium.
-
Drug Susceptibility Testing: The assay is performed in 96-well plates where the test compounds are serially diluted. The bacterial suspension is added to each well.
-
Incubation and Reading: The plates are incubated for several days. The MIC is determined as the lowest concentration of the compound that prevents a color change in a resazurin-based indicator, signifying inhibition of bacterial growth.
Visualizing the Research Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the development of this compound derivatives.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nveo.org [nveo.org]
- 9. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-benzimidazole-5-carbohydrazide: A Step-by-Step Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of 1H-benzimidazole-5-carbohydrazide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for benzimidazole and carbohydrazide derivatives and should be supplemented by a review of your institution's specific safety protocols and local regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Lab Coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Collect all waste this compound, including contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, sealable, and chemically compatible container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and date of accumulation.[1]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, to prevent potentially hazardous reactions.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Final Disposal Procedure
-
Contact Environmental Health & Safety (EHS): Once your waste container is full or you have completed your experiments, contact your institution's EHS office. They will provide specific instructions for the collection and disposal of the hazardous waste.
-
Professional Disposal Service: Your EHS office will arrange for a licensed hazardous waste disposal company to collect the waste.[1]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
Important Considerations:
-
Regulations: Chemical waste disposal is governed by local, regional, and national regulations. Always ensure you are in compliance with the latest guidelines.[2][3][4][5]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been properly decontaminated (e.g., triple-rinsed). The rinsate should also be collected as hazardous waste.[1]
-
Toxicity to Aquatic Life: Carbohydrazide and its derivatives can be toxic to aquatic organisms. Therefore, it is imperative that this chemical is not released into the environment through drains or other means.
References
Personal protective equipment for handling 1H-benzimidazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1H-benzimidazole-5-carbohydrazide. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] | To protect eyes from dust, splashes, and vapors.[1] |
| Skin and Body Protection | Laboratory coat.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with appropriate cartridges may be necessary if dust is generated or ventilation is inadequate.[1] | To avoid inhalation of the compound, especially as a powder. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Handling Procedures:
-
Engineering Controls : Handle this compound within a chemical fume hood or a glove box to minimize inhalation exposure.[1]
-
Avoid Dust Formation : Take care to avoid the generation of dust when handling the solid material.[4]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]
-
Decontamination : Clean work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.[3]
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Waste Segregation : Do not mix this compound waste with other waste streams unless compatible.[5]
-
Container : Collect waste in a dedicated, clearly labeled, and sealed container suitable for hazardous chemical waste.[5]
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[5]
-
Disposal Method : The recommended disposal method is controlled incineration with flue gas scrubbing.[5] Do not dispose of this chemical in the regular trash or down the drain.[5]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[5]
Disposal Workflow Diagram
Caption: Step-by-step process for the disposal of this compound waste.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Always have an emergency eyewash station and safety shower readily accessible in the laboratory.[1] In the event of a spill, evacuate the area, and if it is large or you are not equipped to handle it, contact your institution's environmental health and safety department. For small spills, use an inert absorbent material, and collect it in a sealed container for disposal as hazardous waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
